Norfloxacin-d8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-ethyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20/h7-9,18H,2-6H2,1H3,(H,22,23)/i3D2,4D2,5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJPXUAPXNRGGI-SQUIKQQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)CC)F)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10724528 | |
| Record name | 1-Ethyl-6-fluoro-4-oxo-7-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216601-32-9 | |
| Record name | 1-Ethyl-6-fluoro-4-oxo-7-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Norfloxacin-d8: A Comprehensive Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Norfloxacin-d8 is the deuterated analog of Norfloxacin, a synthetic broad-spectrum fluoroquinolone antibiotic. It serves as an invaluable tool in analytical and clinical research, primarily utilized as an internal standard for the quantification of Norfloxacin in complex biological matrices.[1][2] The incorporation of eight deuterium atoms into the piperazine moiety of the molecule results in a mass shift that allows for its clear differentiation from the unlabeled drug in mass spectrometry-based assays, without significantly altering its chemical and physical properties. This guide provides a comprehensive overview of this compound, its chemical structure, properties, synthesis, and applications, with a focus on its use in experimental protocols relevant to drug development professionals.
Chemical Structure and Properties
This compound is structurally identical to Norfloxacin, with the exception of the eight hydrogen atoms on the piperazine ring, which are replaced by deuterium atoms.
Chemical Name: 1-Ethyl-6-fluoro-7-(piperazin-1-yl-d8)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[3][4]
Chemical Structure:
Caption: Chemical structure of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a valuable reference for researchers.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₀D₈FN₃O₃ | [3] |
| Molecular Weight | 327.38 g/mol | [3] |
| Monoisotopic Mass | 327.1834 u | [4] |
| CAS Number | 1216601-32-9 | [3] |
| Appearance | White to pale yellow crystalline powder | [5] |
| Melting Point | ~221 °C (for Norfloxacin) | [5] |
| Isotopic Purity | Typically >98% for commercially available standards | |
| Solubility (Norfloxacin) | DMSO: ~3 mg/mL0.5 M NaOH: ~3.02 mg/mLEthanol: InsolubleWater: Insoluble | [6] |
| Storage and Stability | Store at -20°C for long-term stability. Stock solutions can be stored at -80°C for up to 6 months and at -20°C for up to 1 month. An extemporaneously prepared oral suspension of Norfloxacin (20 mg/mL) is stable for at least 56 days at both room temperature (23-25°C) and under refrigeration (3-5°C). | [7][8][9] |
Synthesis of this compound
The synthesis of this compound involves the incorporation of deuterium into the piperazine ring, which is then coupled with the fluoroquinolone core. While specific proprietary synthesis methods may vary, a general approach involves the synthesis of deuterated piperazine (piperazine-d8) followed by its reaction with a suitable Norfloxacin precursor.
A common method for the synthesis of piperazine-d8 involves the catalytic exchange of hydrogen atoms with deuterium gas under high pressure and temperature in the presence of a catalyst.[10] Alternatively, reduction of an appropriate imide precursor, such as 1-methylpiperazine-3,5-dione, using a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄), can yield a deuterated piperazine ring.[11]
Once piperazine-d8 is synthesized, it can be reacted with 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in the presence of a Lewis acid catalyst and an alcohol solvent to yield this compound.[12]
Experimental Protocols
This compound is a critical component in quantitative bioanalytical methods, particularly in pharmacokinetic and bioequivalence studies. Its use as an internal standard corrects for variations in sample preparation and instrument response, ensuring accurate and precise quantification of Norfloxacin.[13]
Quantification of Norfloxacin in Human Plasma using LC-MS/MS
This section details a typical experimental protocol for the determination of Norfloxacin in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
Norfloxacin analytical standard
-
This compound internal standard
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Human plasma (blank)
-
Deionized water
2. Preparation of Standard and Internal Standard Solutions:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Norfloxacin and this compound in a suitable solvent (e.g., 50:50 methanol:methylene chloride) to prepare individual stock solutions.[14]
-
Working Standard Solutions: Serially dilute the Norfloxacin primary stock solution with a suitable solvent (e.g., methanol) to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with a suitable solvent (e.g., acetonitrile) to a final concentration (e.g., 100 ng/mL).
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add a known amount of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[17]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Norfloxacin: m/z 320.1 → 276.1
-
This compound: m/z 328.1 → 284.1
-
-
Optimize other MS parameters such as collision energy and cone voltage for maximum signal intensity.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Norfloxacin to this compound against the concentration of the Norfloxacin standards.
-
Determine the concentration of Norfloxacin in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathway and Experimental Workflow
Mechanism of Action of Norfloxacin
Norfloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By stabilizing the enzyme-DNA complex after DNA cleavage, Norfloxacin prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately bacterial cell death.
Caption: Mechanism of action of Norfloxacin.
Experimental Workflow for Quantification using an Internal Standard
The use of an internal standard like this compound is a cornerstone of accurate quantitative analysis in complex samples. The following diagram illustrates the typical workflow.
Caption: Experimental workflow for quantification using an internal standard.
Conclusion
This compound is an essential analytical tool for researchers and drug development professionals involved in the study of Norfloxacin. Its use as an internal standard in LC-MS/MS and other analytical techniques provides the necessary accuracy and precision for robust quantitative analysis in various biological matrices. This guide has provided a detailed overview of its chemical properties, synthesis, and application in a relevant experimental protocol, along with a visualization of its mechanism of action and the analytical workflow in which it is employed. This information serves as a valuable resource for the effective utilization of this compound in a research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C16H18FN3O3 | CID 57369361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS 1216601-32-9 | LGC Standards [lgcstandards.com]
- 5. WO2008109175A1 - Deuterated piperazine derivatives as anti-anginal compounds - Google Patents [patents.google.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medscape.com [medscape.com]
- 9. Stability of norfloxacin in an extemporaneously prepared oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buy Piperazine-d8 Dihydrochloride | 849482-21-9 [smolecule.com]
- 11. SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES [harvest.usask.ca]
- 12. researchgate.net [researchgate.net]
- 13. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. scienceopen.com [scienceopen.com]
- 16. LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Characterization of Norfloxacin-d8: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Norfloxacin-d8, a deuterated analog of the broad-spectrum fluoroquinolone antibiotic, Norfloxacin. The incorporation of deuterium atoms into the piperazine moiety of Norfloxacin creates a stable isotopically labeled internal standard essential for pharmacokinetic and metabolic studies. This document outlines a feasible synthetic route, detailed experimental protocols, and robust analytical methods for the characterization of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through the condensation of a key intermediate, 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, with commercially available piperazine-d8. This nucleophilic aromatic substitution reaction is a well-established method for the synthesis of Norfloxacin and its derivatives.
Proposed Synthetic Pathway
The reaction proceeds by the displacement of the chlorine atom at the C-7 position of the quinolone ring by one of the secondary amines of the deuterated piperazine ring.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on known methods for Norfloxacin synthesis.
Materials:
-
1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
-
Piperazine-d8
-
Pyridine (or another suitable high-boiling point solvent like DMSO or NMP)
-
Triethylamine (optional, as a base)
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (for pH adjustment)
-
Sodium hydroxide (for pH adjustment)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1 equivalent) and piperazine-d8 (2-3 equivalents).
-
Add pyridine as the solvent. The use of a slight excess of piperazine-d8 can help drive the reaction to completion.
-
Heat the reaction mixture to reflux (typically 115-120 °C for pyridine) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add water and adjust the pH to approximately 11-12 with a sodium hydroxide solution to dissolve the product.
-
Wash the aqueous solution with an organic solvent like dichloromethane to remove any unreacted starting material and non-polar impurities.
-
Adjust the pH of the aqueous layer to 7.0-7.5 with hydrochloric acid to precipitate the crude this compound.
-
Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol or diethyl ether.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water or acetic acid/water.
Expected Yield:
Based on analogous non-deuterated reactions, a yield of 70-85% of the purified product can be anticipated.
Characterization of this compound
Thorough characterization is crucial to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of this compound.
Experimental Protocol: HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., 0.025 M phosphoric acid, pH adjusted to 3.0 with triethylamine) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution. A typical starting point is a ratio of 85:15 (buffer:organic).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at approximately 278 nm.
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare a standard solution of non-deuterated Norfloxacin of a known concentration in the mobile phase.
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound in the mobile phase to a known concentration.
Data Presentation: HPLC Purity Assessment
| Parameter | Specification | Result |
| Retention Time | Consistent with Norfloxacin standard | To be determined |
| Purity (by area %) | ≥ 98% | To be determined |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to estimate the isotopic enrichment.
Experimental Protocol: Mass Spectrometry Analysis
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically effective for Norfloxacin.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.
-
Sample Infusion: The sample can be introduced via direct infusion or through an LC-MS system.
Data Presentation: Mass Spectrometry Data
| Ion | Calculated m/z (Norfloxacin) | Expected m/z (this compound) | Observed m/z |
| [M+H]⁺ | 320.1414 | 328.1917 | To be determined |
Isotopic Enrichment: The isotopic distribution in the mass spectrum will indicate the level of deuteration. The relative intensities of the peaks corresponding to different numbers of deuterium atoms (d0 to d8) can be used to calculate the average isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for confirming the structure and the specific sites of deuteration in this compound.
Experimental Protocol: NMR Analysis
-
¹H NMR: The proton NMR spectrum is expected to show a significant reduction or complete absence of signals corresponding to the piperazine ring protons compared to the spectrum of non-deuterated Norfloxacin. The remaining signals for the quinolone core and the ethyl group should be present.
-
¹³C NMR: The carbon NMR spectrum will show signals for all carbon atoms. The carbons of the deuterated piperazine ring will appear as multiplets due to C-D coupling, and their signals may be broader and have lower intensity compared to the protonated analog.
-
²H NMR: A deuterium NMR spectrum will show a signal corresponding to the deuterated positions on the piperazine ring.
-
Solvent: A suitable deuterated solvent such as DMSO-d6 or CDCl3 should be used.
Data Presentation: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) for Norfloxacin | Expected Observation for this compound |
| H-2 | ~8.7 | Present |
| H-5 | ~7.9 | Present |
| H-8 | ~7.0 | Present |
| Ethyl-CH₂ | ~4.4 | Present |
| Ethyl-CH₃ | ~1.5 | Present |
| Piperazine (4H) | ~3.3 | Absent or significantly reduced |
| Piperazine (4H) | ~3.2 | Absent or significantly reduced |
Workflow Visualization
The following diagram illustrates the key steps in the characterization of synthesized this compound.
This comprehensive guide provides the necessary theoretical and practical information for the successful synthesis and characterization of this compound. Researchers are advised to adhere to all laboratory safety protocols and to adapt the provided methods as necessary based on available instrumentation and specific research requirements.
Physicochemical Properties of Norfloxacin-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core physicochemical properties of Norfloxacin-d8, a deuterated isotopologue of the synthetic fluoroquinolone antibiotic, Norfloxacin. The inclusion of deuterium atoms provides a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative assays. While the biological activity is generally retained, the isotopic labeling subtly alters certain physical properties. This document summarizes these key characteristics, details the experimental protocols for their determination, and visualizes relevant pathways and workflows.
Core Physicochemical Data
The quantitative physicochemical properties of this compound are summarized below. Data for the non-deuterated parent compound, Norfloxacin, are included for comparison, as they are often used as a close proxy and are more extensively documented.
| Property | This compound | Norfloxacin (Non-deuterated) | Citation |
| Molecular Formula | C₁₆H₁₀D₈FN₃O₃ | C₁₆H₁₈FN₃O₃ | [1][2][3] |
| Molecular Weight | 327.38 g/mol | 319.33 g/mol | [2][4] |
| CAS Number | 1216601-32-9 | 70458-96-7 | [2][4] |
| Appearance | Pale Yellow Solid | White to pale yellow crystalline powder | [2] |
| Melting Point | Not empirically reported; expected to be near the parent compound. | 220-228 °C | [5] |
| pKa | Not empirically reported; expected to be very close to the parent compound. | pKa₁: 6.23 (carboxylic acid)pKa₂: 8.51 (piperazine nitrogen) | [5] |
| Aqueous Solubility | Not empirically reported; expected to be similar to the parent compound. | 0.28 mg/mL at 25 °C (pH dependent) | [5] |
| LogP (Octanol/Water) | Not empirically reported; expected to be similar to the parent compound. | -1.03 | [5] |
Note: The physicochemical properties of deuterated compounds are generally very similar to their non-deuterated counterparts. However, minor differences in properties like melting point and solubility can occur due to the stronger C-D bond compared to the C-H bond.
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
Norfloxacin exerts its bactericidal effects by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5][6] By inhibiting these enzymes, Norfloxacin induces double-stranded DNA breaks, arrests cell division, and ultimately leads to bacterial cell death.[7] The fluorine atom at the 6-position enhances its potency against Gram-negative bacteria, while the piperazine moiety at the 7-position is crucial for its antipseudomonal activity.[7]
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are outlined below. These represent standard procedures applicable to pharmaceutical compounds like this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold-standard technique for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.[8]
Methodology:
-
Preparation: An excess amount of solid this compound is added to a series of vials containing a specific solvent (e.g., purified water, phosphate-buffered saline at pH 7.4). The addition of excess solid is crucial to ensure a suspension is formed.[8]
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25 °C) for a sufficient period (typically 18-24 hours) to ensure equilibrium is reached.[9][10]
-
Phase Separation: After agitation, the suspension is allowed to stand, and the undissolved solid is separated from the solution. This is typically achieved by centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[9]
-
Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Analysis: A calibration curve is generated using standards of known this compound concentrations to accurately quantify the solubility from the measured response of the saturated solution.[10]
pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly precise method for determining the acid dissociation constant(s) of a substance by measuring pH changes upon the addition of a titrant.[11][12]
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a co-solvent system (e.g., methanol/water) for sparingly soluble compounds, to a known concentration (e.g., 1 mM).[13][14] The solution is purged with an inert gas like nitrogen to remove dissolved carbon dioxide.[14]
-
Calibration: A pH meter equipped with a combined pH electrode is calibrated using at least two standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[11]
-
Titration: The sample solution is placed in a thermostatted vessel with constant stirring. A standardized acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) titrant is added incrementally using a precision burette.[14]
-
Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to stabilize.[14]
-
Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is identified as the inflection point on the curve.[11] For a compound like Norfloxacin with two ionizable groups, two distinct inflection points will be observed.
Melting Point Determination (Capillary Method)
This method, compliant with USP <741>, determines the temperature range over which a solid substance melts.[15]
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2.5-3.5 mm.[16]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a controlled heating block or oil bath and a calibrated thermometer or digital temperature sensor.[15]
-
Heating: The apparatus is heated at a controlled rate. Initially, the temperature is raised quickly to about 5-10 °C below the expected melting point.[17]
-
Observation: As the temperature approaches the melting point, the heating rate is slowed to approximately 1 °C per minute to ensure thermal equilibrium.[16][17]
-
Recording: The melting range is recorded from the temperature at which the substance first shows signs of melting (collapse or wetting) to the temperature at which it becomes completely liquid.[16]
Spectral Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis identifies the functional groups within the molecule based on their absorption of infrared radiation. For a solid sample like this compound, the KBr pellet method is common.[18]
-
Preparation: 1-2 mg of this compound is finely ground with ~100-200 mg of dry potassium bromide (KBr) powder.[18]
-
Pellet Formation: The mixture is pressed under high pressure in a die to form a thin, transparent pellet.[18]
-
Analysis: The pellet is placed in the FT-IR spectrometer, and the infrared spectrum is recorded. Expected characteristic peaks for Norfloxacin would include absorptions for C=O (keto and carboxylic acid), aromatic C=C, C-F, and N-H/O-H groups.[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C).
-
Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is typically added as an internal reference standard (0 ppm).[20]
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer, and ¹H and ¹³C spectra are acquired.[21]
-
Interpretation: The ¹H NMR spectrum will show signals corresponding to the non-deuterated protons (e.g., on the ethyl group and quinoline core). The signals corresponding to the deuterated piperazine ring will be absent. The ¹³C NMR spectrum will show all carbon atoms in the molecule, with those bonded to deuterium exhibiting characteristic splitting patterns (if not decoupled) and altered relaxation times.[22]
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound - CAS - 70458-96-7 (non-d) | Axios Research [axios-research.com]
- 4. This compound | C16H18FN3O3 | CID 57369361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Norfloxacin | C16H18FN3O3 | CID 4539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Norfloxacin - Wikipedia [en.wikipedia.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. enamine.net [enamine.net]
- 10. bioassaysys.com [bioassaysys.com]
- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. asdlib.org [asdlib.org]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. uspbpep.com [uspbpep.com]
- 16. thinksrs.com [thinksrs.com]
- 17. m.youtube.com [m.youtube.com]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. ajabs.org [ajabs.org]
- 20. books.rsc.org [books.rsc.org]
- 21. fiveable.me [fiveable.me]
- 22. forskning.ruc.dk [forskning.ruc.dk]
An In-Depth Technical Guide to the Isotopic Purity of Norfloxacin-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of Norfloxacin-d8, a deuterated analog of the broad-spectrum fluoroquinolone antibiotic, Norfloxacin. This document is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in pharmacokinetic and metabolic studies, or in other applications where a precise understanding of its isotopic composition is critical.
Introduction to this compound
This compound is a stable isotope-labeled version of Norfloxacin, where eight hydrogen atoms on the piperazine ring have been replaced with deuterium atoms. This modification results in a molecule with a higher molecular weight than its non-deuterated counterpart, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The efficiency and accuracy of these analytical methods are highly dependent on the isotopic purity of the deuterated standard.
Chemical Structure of this compound:
-
Chemical Formula: C₁₆H₁₀D₈FN₃O₃
-
CAS Number: 1216601-32-9
-
Deuteration Site: Piperazine ring
Data Presentation: Isotopic Purity of this compound
The isotopic purity of a deuterated compound is a critical parameter that defines its quality and suitability for use as an internal standard. It is typically determined by mass spectrometry and is expressed as the percentage of the desired deuterated species (in this case, d8) relative to all other isotopic variants (d0 to d7).
While specific batch-to-batch variations exist, a representative Certificate of Analysis for this compound would typically present the following specifications:
| Parameter | Specification |
| Isotopic Purity (d8) | ≥ 98% |
| d7 Abundance | ≤ 2% |
| d6 Abundance | ≤ 0.5% |
| d5 Abundance | ≤ 0.1% |
| d4 Abundance | Not Detected |
| d3 Abundance | Not Detected |
| d2 Abundance | Not Detected |
| d1 Abundance | Not Detected |
| d0 (Unlabeled) Abundance | Not Detected |
| Chemical Purity (by HPLC) | ≥ 99% |
Note: The values presented in this table are representative and may vary between different suppliers and batches. It is essential to consult the Certificate of Analysis provided with the specific lot of this compound being used.
Experimental Protocols for Isotopic Purity Determination
The determination of the isotopic purity of this compound relies on two primary analytical techniques: Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy.
Mass Spectrometry (MS) Method
Objective: To determine the isotopic distribution of this compound and quantify the percentage of the d8 species.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS/MS) is recommended for accurate mass determination and separation from potential impurities.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan from m/z 300 to 350.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Data Analysis:
The isotopic distribution is determined by examining the mass spectrum of the this compound peak. The relative abundance of the ions corresponding to the different deuterated species (d0 to d8) is used to calculate the isotopic purity. The theoretical monoisotopic mass of Norfloxacin (d0) is 319.136 g/mol , and for this compound, it is 327.186 g/mol .
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
Objective: To confirm the location of deuterium incorporation and to provide a semi-quantitative assessment of isotopic purity.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a deuterated solvent that does not have signals in the region of interest (e.g., DMSO-d6).
-
-
¹H NMR Spectroscopy:
-
Acquire a standard proton NMR spectrum.
-
The absence or significant reduction of signals corresponding to the piperazine protons (typically in the range of 3.0-3.5 ppm) confirms the location of deuteration.
-
The residual proton signals in this region can be integrated and compared to a known internal standard to estimate the level of deuteration.
-
-
²H NMR Spectroscopy:
-
Acquire a deuterium NMR spectrum.
-
A strong signal in the region corresponding to the piperazine moiety will be observed, confirming the presence of deuterium at these positions.
-
Synthesis of this compound
The synthesis of this compound involves the coupling of a deuterated piperazine with the fluoroquinolone core structure. A general synthetic pathway is outlined below.
Caption: A simplified workflow for the synthesis of this compound.
The key step in the synthesis is the preparation of piperazine-d8. This is often achieved through the reduction of a suitable precursor, such as a piperazine-2,6-dione, with a powerful deuterating agent like lithium aluminum deuteride (LiAlD₄). The resulting piperazine-d8 is then reacted with 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid via a nucleophilic aromatic substitution reaction to yield this compound.
Logical Workflow for Isotopic Purity Assessment
The following diagram illustrates the logical workflow for a comprehensive assessment of the isotopic purity of this compound.
Caption: Workflow for the assessment of this compound isotopic purity.
This workflow highlights the critical steps from synthesis and purification to detailed analytical characterization and final data reporting in a Certificate of Analysis. Each step is essential to ensure the high quality and reliability of this compound for its intended applications.
Conclusion
A thorough understanding of the isotopic purity of this compound is paramount for its effective use in research and drug development. This guide has outlined the key data, experimental protocols, and workflows necessary for the comprehensive characterization of this important analytical standard. By adhering to these principles, researchers can ensure the accuracy and reliability of their quantitative studies.
Solubility Profile of Norfloxacin-d8 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Norfloxacin-d8 in various organic solvents. The following sections detail quantitative solubility data, in-depth experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Note on Deuterated Form: The quantitative data presented in this guide is for the non-deuterated form, Norfloxacin. This compound is a deuterated analog of Norfloxacin, where specific hydrogen atoms have been replaced by deuterium.[1] This isotopic substitution is primarily utilized for tracer and quantification purposes in metabolic studies and is not expected to significantly alter the compound's fundamental physicochemical properties, such as its solubility in organic solvents. Therefore, the solubility data for Norfloxacin serves as a reliable proxy for this compound.
Quantitative Solubility Data
The solubility of Norfloxacin in a range of organic solvents at 25°C is summarized below. These values are critical for the preparation of stock solutions and for various stages of drug development and analysis.
| Organic Solvent | Solubility (mg/mL) | Source(s) |
| Glacial Acetic Acid | 340 | [2][3] |
| Chloroform | 5.5 | [2][3] |
| Acetone | 5.1 | [2][3] |
| Octanol | 5.1 | [2] |
| Dimethylformamide (DMF) | ~5 | [4] |
| Dimethyl Sulfoxide (DMSO) | ~2 - 3 | [4][5] |
| Ethanol | 1.9 | [2][3][6] |
| Methanol | ~1 (0.98) | [2][3][6] |
| Ethyl Acetate | 0.94 | [2][3] |
| Benzene | 0.15 | [2][3] |
| Diethyl Ether | 0.01 | [2][3] |
Data presented is for Norfloxacin and is considered a strong proxy for this compound.
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a fundamental practice in pharmaceutical sciences. The most common methods are designed to measure either thermodynamic or kinetic solubility.
Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at equilibrium under specific conditions of temperature and pressure. The shake-flask method is the gold-standard technique for this determination.[7]
Objective: To determine the equilibrium concentration of this compound in a given organic solvent.
Materials:
-
This compound (crystalline solid)
-
High-purity organic solvents
-
Volumetric flasks
-
Scintillation vials or sealed glass tubes
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required may vary depending on the compound and solvent system.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For more rapid separation, centrifugation can be employed.
-
Sample Collection: Carefully withdraw a sample from the supernatant (the clear, saturated solution) using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[8]
Kinetic Solubility Determination
Kinetic solubility measures the concentration of a compound when it starts to precipitate from a solution that was initially prepared by diluting a high-concentration stock (typically in DMSO) with an aqueous or organic medium.[9] This method is often used in high-throughput screening during early drug discovery.[9][10]
Principle: A stock solution of this compound is prepared in a strong organic solvent like DMSO.[10] This stock is then added to the test solvent, and the point at which precipitation occurs is measured, often by turbidimetry or UV absorption.[10] This provides a rapid assessment of solubility but may yield higher values than thermodynamic methods as it can reflect a supersaturated state.[9]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the thermodynamic solubility determination process using the shake-flask method.
Caption: Workflow for Thermodynamic Solubility Determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Norfloxacin | 70458-96-7 [chemicalbook.com]
- 3. Norfloxacin [drugfuture.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Norfloxacin - LKT Labs [lktlabs.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. mdpi.com [mdpi.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. pharmatutor.org [pharmatutor.org]
Norfloxacin-d8: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for Norfloxacin-d8, a deuterated analog of the broad-spectrum fluoroquinolone antibiotic, Norfloxacin. Understanding the stability profile of this compound is critical for its use as an internal standard in pharmacokinetic and metabolic studies, ensuring accurate and reproducible results. This document details recommended storage conditions, potential degradation pathways, and methodologies for stability assessment.
Storage Conditions
Proper storage is paramount to maintaining the integrity and purity of this compound. The following table summarizes the recommended storage conditions based on information from various suppliers. Adherence to these guidelines will minimize degradation and ensure the suitability of the compound for analytical applications.
| Storage Type | Temperature | Duration | Container | Additional Notes |
| Long-term Storage | -20°C | Up to 1 year | Tightly sealed, light-resistant container | Recommended for the solid form upon receipt. |
| Stock Solutions | -80°C | Up to 6 months | Tightly sealed vials | Use within 6 months for optimal performance.[1] |
| -20°C | Up to 1 month | Tightly sealed vials | Suitable for shorter-term storage of solutions.[1] | |
| Room Temperature | 15-30°C (59-86°F) | Short periods | Tightly sealed container | Permitted for brief excursions, such as during transport.[2][3] |
Note: It is crucial to refer to the Certificate of Analysis provided by the specific supplier for lot-specific storage recommendations.
Stability and Degradation Pathways
While specific stability studies on this compound are not extensively published, the degradation profile is expected to be analogous to that of Norfloxacin due to their structural similarity. The primary degradation pathways for Norfloxacin involve modifications to the piperazine ring and the quinolone core.
Key degradation reactions include:
-
Oxidation of the piperazinyl substituent: This is a common degradation pathway, leading to the formation of various oxidized products.
-
Monohydroxylation: The addition of a hydroxyl group to the molecule.
-
Dimerization: The formation of dimeric products.
-
Defluorination: Removal of the fluorine atom.
-
Decarboxylation and De-ethylation: Loss of the carboxyl and ethyl groups.
-
Piperazinyl Ring Opening: Cleavage of the piperazine ring structure.
These degradation processes can be initiated by exposure to light (photodegradation), heat, and certain chemical conditions (e.g., strong acids, bases, and oxidizing agents).[4][5]
Below is a diagram illustrating the potential degradation pathways of Norfloxacin, which are presumed to be the same for this compound.
Caption: Potential degradation pathways of this compound.
Experimental Protocols for Stability Assessment
To formally assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. The following outlines a general experimental workflow for a forced degradation study.
Objective: To identify potential degradation products and determine the intrinsic stability of this compound under various stress conditions.
Materials and Reagents:
-
This compound reference standard
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
High-purity water
-
Buffers (e.g., phosphate, acetate)
-
Stress agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Controlled temperature and humidity chamber
Instrumentation:
-
HPLC system with a UV or Mass Spectrometric (MS) detector
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Sonicator
General Workflow:
-
Method Development: Develop and validate a stability-indicating HPLC method capable of separating this compound from its potential degradation products. A C18 column is often suitable.
-
Forced Degradation Studies: Expose solutions of this compound to various stress conditions:
-
Acid Hydrolysis: Treat with HCl (e.g., 0.1 M) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat with NaOH (e.g., 0.1 M) at an elevated temperature.
-
Oxidative Degradation: Treat with H₂O₂ (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid and solution to dry heat (e.g., 80°C).
-
Photostability: Expose the solid and solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw samples from the stress conditions, neutralize if necessary, and analyze by the validated HPLC method.
-
Data Evaluation:
-
Determine the percentage of this compound remaining.
-
Identify and quantify any degradation products.
-
Assess peak purity to ensure the chromatographic peak of this compound is not co-eluting with any degradants.
-
The following diagram illustrates a typical workflow for a stability study.
Caption: General workflow for a forced degradation stability study.
Conclusion
While specific, detailed stability data for this compound is limited in the public domain, a robust understanding of its stability can be extrapolated from the extensive studies on Norfloxacin. For critical applications, it is recommended to adhere to the storage conditions provided by the supplier and, if necessary, perform in-house stability assessments using a validated analytical method. Proper handling and storage are essential to ensure the accuracy and reliability of research and development activities involving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drugs.com [drugs.com]
- 3. Norfloxacin (Noroxin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. Degradation of the antibiotics norfloxacin and ciprofloxacin by a white-rot fungus and identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to Sourcing and Utilizing High-Purity Norfloxacin-d8 for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview for sourcing high-purity Norfloxacin-d8, a deuterated internal standard crucial for accurate bioanalytical and drug metabolism studies. It details reputable suppliers, provides a general experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS), and illustrates the mechanism of action of its non-deuterated counterpart, Norfloxacin.
Sourcing High-Purity this compound
This compound is primarily used as an internal standard in quantitative analytical methods, such as mass spectrometry, to correct for analyte loss during sample preparation and analysis.[1] Its high purity and isotopic enrichment are critical for the accuracy and precision of these assays. Several reputable suppliers offer research-grade this compound. While specific purity percentages and pricing often require a direct quote or access to a lot-specific Certificate of Analysis (CoA), the following suppliers are established vendors for stable isotope-labeled compounds.
Table 1: Suppliers of High-Purity this compound
| Supplier | Catalog Number | CAS Number | Molecular Formula | Notes |
| MedChemExpress | HY-B0132S1 | 1216601-32-9 | C₁₆H₁₀D₈FN₃O₃ | Offers a data sheet and handling instructions on their website.[1] |
| Axios Research | AR-N01772 | 1216601-32-9 | C₁₆H₁₀D₈FN₃O₃ | States the product is a fully characterized chemical compound used as a reference standard.[2] |
| LGC Standards | TRC-N681002 | 1216601-32-9 | C₁₆H₁₀D₈FN₃O₃ | A certificate is delivered with the product indicating the mass of the material.[3] |
| Santa Cruz Biotechnology | sc-214923 | 1216601-32-9 | C₁₆H₁₀D₈FN₃O₃ | Intended for research use only.[4] |
| Toronto Research Chemicals (via Fisher Scientific) | 30424535 | 1216601-32-9 | C₁₆H₁₀D₈FN₃O₃ | Restrictions may apply to the purchase of this product.[5] |
| CymitQuimica | 1216601-32-9 | C₁₆H₁₀D₈FN₃O₃ | Intended for lab use only.[6] | |
| Analytical Standard Solutions (A2S) | Provides high-purity analytical standards.[7] |
Experimental Protocol: Use of this compound as an Internal Standard in LC-MS/MS Analysis
This protocol provides a general framework for the quantification of Norfloxacin in biological matrices using this compound as an internal standard. The specific parameters may require optimization based on the instrumentation and matrix used.
1. Materials and Reagents
-
Norfloxacin (non-deuterated) analytical standard
-
High-purity this compound
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (or other appropriate mobile phase modifier)
-
Biological matrix (e.g., plasma, urine)
-
Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)
2. Preparation of Standard and Internal Standard Stock Solutions
-
Norfloxacin Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Norfloxacin standard and dissolve it in 10 mL of methanol.[8]
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Store stock solutions at -20°C.
3. Preparation of Calibration Standards and Quality Control Samples
-
Prepare a series of working standard solutions of Norfloxacin by serial dilution of the stock solution with a 50:50 mixture of methanol and water.
-
Spike the appropriate biological matrix with the working standard solutions to create calibration standards at various concentrations (e.g., 1-1000 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Add a fixed concentration of this compound internal standard to all calibration standards and QC samples.
4. Sample Preparation (Protein Precipitation Method)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound internal standard working solution.
-
Add 200 µL of methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 15 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.[9]
-
Transfer the supernatant and dilute with water containing 0.1% formic acid before injection into the LC-MS/MS system.[9]
5. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both Norfloxacin and this compound.
-
6. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Norfloxacin to this compound against the concentration of the calibration standards.
-
Determine the concentration of Norfloxacin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mechanism of Action of Norfloxacin
Norfloxacin is a fluoroquinolone antibiotic that targets bacterial DNA gyrase (also known as topoisomerase II) and topoisomerase IV.[11] These enzymes are essential for bacterial DNA replication, transcription, and repair.[12] By inhibiting these enzymes, Norfloxacin disrupts the bacterial DNA replication process, leading to bacterial cell death.[11]
Caption: Mechanism of Norfloxacin action.
Caption: LC-MS experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - CAS - 70458-96-7 (non-d) | Axios Research [axios-research.com]
- 3. This compound | CAS 1216601-32-9 | LGC Standards [lgcstandards.com]
- 4. Rp-hplc method development and validation of norfloxacin in bulk form [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Norfloxacin D8 [a-2-s.com]
- 8. An optimized SPE-LC-MS/MS method for antibiotics residue analysis in ground, surface and treated water samples by response surface methodology- central composite design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. repositorio.unesp.br [repositorio.unesp.br]
- 11. What is the mechanism of Norfloxacin Lactate? [synapse.patsnap.com]
- 12. Norfloxacin: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
CAS number and molecular weight of Norfloxacin-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information on Norfloxacin-d8, a deuterated analog of the broad-spectrum fluoroquinolone antibiotic, Norfloxacin. This stable isotope-labeled compound is a critical tool for researchers and analytical scientists, primarily utilized as an internal standard in quantitative bioanalytical studies, such as pharmacokinetic and metabolic profiling.
Core Physicochemical Data
The fundamental properties of this compound are summarized below. This data is essential for accurate weighing, solution preparation, and mass spectrometry settings.
| Parameter | Value | Citations |
| CAS Number | 1216601-32-9 | [1][2][3] |
| Molecular Formula | C₁₆H₁₀D₈FN₃O₃ | [1][4][5] |
| Molecular Weight | 327.38 g/mol | [1][4][6] |
| Alternate Molecular Weight | 327.34 g/mol | [5][7] |
Note: The minor discrepancy in molecular weight values likely arises from different calculation methods or rounding conventions by various suppliers.
Application in Quantitative Analysis: Experimental Protocol
This compound is most commonly employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure the accuracy and precision of Norfloxacin quantification in complex biological matrices. The following is a representative experimental protocol for the determination of Norfloxacin in human plasma.
Materials and Reagents
-
Norfloxacin analytical standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Microcentrifuge tubes
-
Autosampler vials
Preparation of Standard and Quality Control Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Norfloxacin and this compound in an appropriate solvent (e.g., methanol or a mixture of methanol and methylene chloride) to create individual primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Norfloxacin primary stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to create a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution to a fixed concentration (e.g., 100 ng/mL) to be used for spiking all samples.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma samples (calibration standards, quality controls, and unknown samples) into 1.5 mL microcentrifuge tubes.
-
Add 20 µL of the Internal Standard Working Solution (this compound) to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to clean autosampler vials for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A UHPLC system is recommended for optimal separation.
-
Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C₁₈, 2.1 x 50 mm, 1.7 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from a low to high percentage of Mobile Phase B is employed to elute the analytes.
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for both Norfloxacin and this compound must be optimized for maximum sensitivity and specificity.
-
Norfloxacin (Analyte): e.g., m/z 320.1 → 276.1
-
This compound (IS): e.g., m/z 328.2 → 284.2
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.
-
Data Analysis
-
Integrate the peak areas for both the analyte (Norfloxacin) and the internal standard (this compound) for each injection.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of Norfloxacin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualized Experimental Workflow
The following diagram illustrates the key steps in a typical bioanalytical workflow utilizing this compound as an internal standard.
Caption: Bioanalytical workflow for Norfloxacin quantification using this compound.
References
- 1. Review of Properties and Analytical Methods for the Determination of Norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of ofloxacin, norfloxacin, and ciprofloxacin in sewage by selective solid-phase extraction, liquid chromatography with fluorescence detection, and liquid chromatography--tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - CAS - 70458-96-7 (non-d) | Axios Research [axios-research.com]
- 5. repositorio.unesp.br [repositorio.unesp.br]
- 6. Development of sensitive and reliable LC-MS/MS methods for the determination of three fluoroquinolones in water and fish tissue samples and preliminary environmental risk assessment of their presence in two rivers in northern Poland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Bioanalytical Method for Norfloxacin in Human Plasma using LC-MS/MS with Norfloxacin-d8 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive bioanalytical method for the quantification of Norfloxacin in human plasma. The method utilizes a simple protein precipitation extraction procedure and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analysis. The use of a stable isotope-labeled internal standard, Norfloxacin-d8, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and therapeutic drug monitoring. The method has been validated for linearity, precision, accuracy, and recovery.
Introduction
Norfloxacin is a broad-spectrum fluoroquinolone antibiotic used for the treatment of various bacterial infections, particularly urinary tract infections.[1][2] Accurate determination of Norfloxacin concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[3][4] This application note describes a validated LC-MS/MS method for the determination of Norfloxacin in human plasma, employing this compound as the internal standard (IS) to correct for matrix effects and variations in sample processing.[5] The use of a stable isotope-labeled internal standard is the preferred approach for LC-MS bioanalysis as it closely mimics the analyte's behavior during extraction and ionization.
Experimental
Materials and Reagents
-
Norfloxacin reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure)
-
Human plasma (blank)
Stock and Working Solutions
-
Norfloxacin Stock Solution (1 mg/mL): Accurately weigh and dissolve Norfloxacin in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to obtain a final concentration of 1 mg/mL.
-
Working Solutions: Prepare working solutions of Norfloxacin and this compound by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water.
Sample Preparation
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute. |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Norfloxacin Transition | m/z 320.1 -> 276.1 |
| This compound Transition | m/z 328.1 -> 284.1 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Results and Discussion
The developed method was validated according to established bioanalytical method validation guidelines. The following parameters were assessed:
Linearity
The calibration curve was linear over the concentration range of 5 to 2500 ng/mL for Norfloxacin in human plasma. The coefficient of determination (r²) was consistently >0.99.
Table 1: Calibration Curve Data
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 5 | 0.021 |
| 10 | 0.043 |
| 50 | 0.215 |
| 100 | 0.432 |
| 500 | 2.16 |
| 1000 | 4.31 |
| 2500 | 10.78 |
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results are summarized in Table 2. The precision (%CV) and accuracy (%Bias) were within the acceptable limits of ±15%.
Table 2: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Low | 15 | 4.2 | -2.5 | 5.8 | -1.9 |
| Medium | 150 | 3.1 | 1.2 | 4.5 | 0.8 |
| High | 2000 | 2.5 | -0.8 | 3.9 | -1.2 |
Recovery
The extraction recovery of Norfloxacin was determined by comparing the peak areas of extracted samples with those of unextracted standards. The mean recovery was found to be consistent across the different QC levels.
Table 3: Extraction Recovery Data
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low | 15 | 92.5 |
| Medium | 150 | 94.1 |
| High | 2000 | 93.3 |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Bioanalytical workflow for Norfloxacin quantification.
Caption: Principle of internal standard correction.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of Norfloxacin in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard, this compound, contribute to the method's robustness, accuracy, and precision. This method is well-suited for supporting clinical and pharmacokinetic research involving Norfloxacin.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Norfloxacin: Pharmacokinetics Properties and Adverse Effects_Chemicalbook [chemicalbook.com]
- 3. Determination of norfloxacin in human plasma and urine by high-performance liquid chromatography and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic studies of norfloxacin in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Efficient Protocol for the Preparation of Plasma Samples for the Quantification of Norfloxacin using Norfloxacin-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norfloxacin is a broad-spectrum synthetic antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Its therapeutic efficacy is directly related to its concentration in plasma. Accurate and reliable quantification of norfloxacin in biological matrices is therefore crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note provides a detailed protocol for the preparation of plasma samples for the analysis of norfloxacin using a deuterated internal standard, Norfloxacin-d8, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard like this compound is best practice for LC-MS/MS-based quantification as it effectively compensates for variations in sample preparation and matrix effects, thereby ensuring the highest accuracy and precision. The presented protocol is based on a simple and rapid protein precipitation method, which is widely used for its efficiency and broad applicability in high-throughput bioanalysis.[1]
Experimental Protocol: Protein Precipitation
This protocol details the steps for the extraction of norfloxacin and the internal standard this compound from human plasma via protein precipitation.
Materials and Reagents:
-
Human plasma (collected in tubes containing an appropriate anticoagulant)
-
Norfloxacin analytical standard
-
This compound (internal standard)
-
Acetonitrile (HPLC grade or higher)
-
Methanol (HPLC grade or higher)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Refrigerated microcentrifuge
-
Autosampler vials
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of norfloxacin and this compound in methanol.
-
Prepare working standard solutions of norfloxacin by serial dilution of the stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Prepare a working solution of the internal standard (this compound) at a fixed concentration in the same solvent mixture.
-
-
Sample Thawing and Spiking:
-
Thaw frozen plasma samples on ice or at room temperature.[2] Once thawed, vortex gently to ensure homogeneity.
-
For calibration standards and quality control (QC) samples, spike blank plasma with the appropriate working standard solutions of norfloxacin.
-
Spike all samples (unknowns, calibration standards, and QCs) with the internal standard (this compound) working solution. A common practice is to add 10-20 µL of the internal standard working solution to 100-200 µL of plasma.
-
-
Protein Precipitation:
-
To 100 µL of the plasma sample (spiked with internal standard) in a microcentrifuge tube, add 300 µL of cold acetonitrile.[3][4] This corresponds to a 3:1 ratio of precipitating solvent to plasma, which is effective for protein removal.[5]
-
Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at high speed (e.g., 10,000-14,000 x g) for 10-15 minutes in a refrigerated centrifuge (4°C) to pellet the precipitated proteins.[6]
-
-
Supernatant Transfer:
-
Carefully aspirate the clear supernatant without disturbing the protein pellet and transfer it to a clean microcentrifuge tube or an autosampler vial.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis. This step helps in concentrating the analyte and ensures compatibility with the chromatographic system.
-
-
Analysis:
-
Inject an appropriate volume of the final sample extract into the LC-MS/MS system for analysis.
-
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of norfloxacin in human plasma using methods analogous to the one described. These values demonstrate the performance characteristics that can be expected from a well-validated bioanalytical method.
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 30 - 3500 ng/mL | [3] |
| 0.02 - 5.0 µg/mL | [7] | |
| Recovery | 100.2% - 103.5% | [3] |
| 90.1% - 111.5% | [7] | |
| Precision (CV%) | < 8.6% | [3][8] |
| Accuracy | 95.8% - 104.1% | [3][8] |
| Within ±10.91% | [7] | |
| Lower Limit of Quantification (LLOQ) | 30 ng/mL | [3][8] |
| 0.02 µg/mL | [7] |
Experimental Workflow
Caption: Workflow for this compound sample preparation in plasma.
Discussion
The protein precipitation method described is a robust, fast, and cost-effective technique for preparing plasma samples for the quantification of norfloxacin.[1] The use of acetonitrile as the precipitating agent is well-documented and provides efficient removal of proteins while ensuring good recovery of the analyte.[3][4] The inclusion of this compound as an internal standard is critical for achieving accurate and precise results in LC-MS/MS analysis, as it mimics the behavior of the analyte during sample processing and ionization.
Validation of the bioanalytical method is essential to ensure that the data generated is reliable.[9][10] Key validation parameters include selectivity, accuracy, precision, recovery, calibration curve, and stability. The data presented in the summary table are indicative of what can be achieved with a properly validated method.
For high-throughput applications, this protocol can be adapted to a 96-well plate format, further increasing efficiency and reducing sample handling time.[11] While protein precipitation is a widely accepted method, other techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can also be employed. SPE, in particular, can offer cleaner extracts, potentially reducing matrix effects and improving sensitivity.[12][13][14] The choice of sample preparation technique will depend on the specific requirements of the assay, such as the desired limit of quantification and the complexity of the matrix.
Conclusion
This application note provides a comprehensive and detailed protocol for the preparation of plasma samples for the quantification of norfloxacin using this compound as an internal standard. The protein precipitation method is simple, rapid, and yields reliable results, making it suitable for a wide range of applications in drug development and clinical research. The provided workflow diagram and summary of quantitative data serve as valuable resources for researchers and scientists in the field.
References
- 1. norlab.com [norlab.com]
- 2. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a reversed-phase high-performance liquid chromatography method with fluorescence detection for the bioequivalence study of norfloxacin in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of norfloxacin in human plasma and urine by high-performance liquid chromatography and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. fda.gov [fda.gov]
- 11. Plasma deproteinization by precipitation and filtration in the 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-performance liquid chromatographic analysis of norfloxacin in human tissues and plasma with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Norfloxacin-d8 in Food Residue Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Norfloxacin-d8 as an internal standard in the quantitative analysis of norfloxacin residues in various food samples. The methodologies described are primarily based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for residue analysis.
Introduction
Norfloxacin is a synthetic fluoroquinolone antibiotic used in veterinary medicine. Its residues in food products of animal origin are a potential concern for human health, necessitating sensitive and accurate analytical methods for their monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving high accuracy and precision in quantitative LC-MS/MS analysis. This compound compensates for matrix effects and variations in sample preparation and instrument response, leading to more reliable results.
Principle of the Method
The analytical workflow involves the extraction of norfloxacin and the spiked this compound internal standard from a homogenized food sample. The extract is then subjected to a clean-up procedure to remove interfering matrix components. The final extract is analyzed by LC-MS/MS, where the analytes are separated chromatographically and detected by a mass spectrometer. Quantification is achieved by comparing the peak area ratio of norfloxacin to that of this compound against a calibration curve prepared with known concentrations of both the analyte and the internal standard.
Experimental Protocols
The following are generalized and matrix-specific protocols for the analysis of norfloxacin residues using this compound as an internal standard.
General Reagents and Materials
-
Norfloxacin (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic acid, LC-MS grade
-
Water, ultrapure (18.2 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB, C18)
-
Centrifuge tubes (15 mL and 50 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system (equipped with an electrospray ionization source)
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh 10 mg of norfloxacin and this compound into separate 10 mL volumetric flasks. Dissolve in methanol and bring to volume. Store at -20°C.
-
Intermediate Standard Solutions (10 µg/mL): Dilute the stock solutions with methanol to obtain intermediate standard solutions.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the intermediate standard solutions with the initial mobile phase composition. Each calibration standard should contain a constant concentration of this compound (e.g., 100 ng/mL).
Sample Preparation Protocols
1. Milk Samples
-
Extraction:
-
Pipette 5 mL of a well-mixed milk sample into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of this compound working solution (e.g., to achieve a final concentration of 100 ng/mL).
-
Add 10 mL of acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Clean-up (SPE):
-
Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water.
-
Elute the analytes with 5 mL of methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
2. Meat and Fish Samples
-
Extraction:
-
Homogenize a representative portion of the meat or fish sample.
-
Weigh 2 g of the homogenized tissue into a 50 mL centrifuge tube.
-
Spike with this compound working solution.
-
Add 10 mL of acetonitrile containing 1% formic acid.
-
Homogenize for 1 minute using a high-speed homogenizer.
-
Vortex for 2 minutes.
-
Centrifuge at 5000 rpm for 15 minutes.
-
-
Clean-up (Dispersive SPE - QuEChERS-based):
-
Transfer the supernatant to a 15 mL centrifuge tube containing 150 mg of PSA (primary secondary amine) and 900 mg of anhydrous magnesium sulfate.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Preparation:
-
Take an aliquot of the supernatant and evaporate to dryness under nitrogen.
-
Reconstitute in 1 mL of the initial mobile phase.
-
Filter and transfer to an autosampler vial.
-
3. Honey Samples
-
Extraction:
-
Weigh 5 g of honey into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex until the honey is completely dissolved.
-
Spike with this compound working solution.
-
Add 10 mL of acetonitrile.
-
Vortex for 1 minute.
-
-
Liquid-Liquid Partitioning:
-
Add 2 g of sodium chloride and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Clean-up and Final Preparation:
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters that can be optimized for specific instruments.
-
LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
MS/MS Transitions:
-
Norfloxacin: Precursor ion (m/z) -> Product ions (m/z) for quantification and confirmation.
-
This compound: Precursor ion (m/z) -> Product ion (m/z) for quantification.
-
Note: The specific m/z transitions for norfloxacin and this compound should be determined by direct infusion of the standard solutions into the mass spectrometer.
Data Presentation
The following tables summarize typical quantitative data for the analysis of norfloxacin in various food matrices using a deuterated internal standard.
Table 1: Method Performance Parameters for Norfloxacin Analysis
| Parameter | Milk | Meat/Fish | Honey |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/kg | 0.2 - 1.0 µg/kg | 0.1 - 0.4 µg/kg[3] |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/kg | 0.5 - 2.5 µg/kg | 0.5 - 1.0 µg/kg |
| Recovery (%) | 85 - 110% | 80 - 115% | 90 - 105% |
| Precision (RSD%) | < 15% | < 15% | < 10% |
Note: These values are indicative and may vary depending on the specific instrumentation, method, and matrix.
Table 2: Example LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | C18, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard for quantification.
References
Application Notes and Protocols for the Detection of Norfloxacin and Norfloxacin-d8 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Norfloxacin and its deuterated internal standard, Norfloxacin-d8, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
Norfloxacin is a synthetic broad-spectrum fluoroquinolone antibiotic used to treat various bacterial infections. Accurate and sensitive quantification of Norfloxacin in biological and environmental matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and environmental risk assessment. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and ensuring the accuracy and precision of the LC-MS/MS method.
Analyte Information
| Compound | Chemical Formula | Molecular Weight |
| Norfloxacin | C₁₆H₁₈FN₃O₃ | 319.33 g/mol |
| This compound | C₁₆H₁₀D₈FN₃O₃ | 327.38 g/mol |
LC-MS/MS Method Parameters
Accurate quantification of Norfloxacin requires optimized Liquid Chromatography and Mass Spectrometry parameters. The following tables summarize the recommended starting parameters for the analysis. It is important to note that optimal conditions may vary depending on the specific instrument and laboratory conditions.
Liquid Chromatography Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 5-10% B, ramp to 90-95% B over 5-8 minutes |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
Mass Spectrometry Parameters
Mass spectrometry detection is performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). The precursor-to-product ion transitions, collision energies, and other key parameters are crucial for sensitivity and selectivity.
Table 1: Mass Spectrometry Parameters for Norfloxacin and this compound
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (CE) (eV) | Declustering Potential (DP) (V) |
| Norfloxacin | 320.1 | 276.1 | 25 - 35 | 40 - 60 |
| 320.1 | 302.1 | 20 - 30 | 40 - 60 | |
| 320.1 | 231.1 | 35 - 45 | 40 - 60 | |
| This compound | 328.2 | 284.2 | User Optimized | User Optimized |
| 328.2 | 310.2 | User Optimized | User Optimized |
Note: The specific Collision Energy (CE) and Declustering Potential (DP) for this compound should be optimized by the user for their specific instrument. A common starting point for CE optimization is to infuse a standard solution and ramp the CE to find the value that yields the most intense product ion signal.
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Norfloxacin and this compound reference standards into separate 10 mL volumetric flasks. Dissolve the compounds in methanol and bring to volume.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with a suitable solvent (e.g., 50:50 methanol:water) to create a calibration curve covering the desired concentration range.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same diluent as the calibration standards.
Sample Preparation Protocols
The choice of sample preparation protocol depends on the matrix. Below are detailed protocols for plasma, urine, and water samples.
This protocol is suitable for the extraction of Norfloxacin from biological fluids like plasma or serum.
-
Spiking: To 100 µL of plasma/serum sample, add a known volume of the this compound internal standard working solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
For urine samples, a simple dilution is often sufficient due to the relatively high concentrations of Norfloxacin.
-
Centrifugation: Centrifuge the urine sample at 5,000 x g for 10 minutes to remove particulate matter.
-
Dilution: Dilute an aliquot of the supernatant (e.g., 1:10 or 1:100) with the initial mobile phase.
-
Spiking: Add a known volume of the this compound internal standard working solution to the diluted sample.
-
Analysis: Vortex the sample and inject an aliquot into the LC-MS/MS system.
This protocol is designed for the extraction and pre-concentration of Norfloxacin from environmental water samples.[1][2]
-
Sample pH Adjustment: Adjust the pH of the water sample (e.g., 500 mL) to approximately 3.0 with formic acid.
-
SPE Cartridge Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with 5 mL of methanol followed by 5 mL of reagent water (pH 3.0).
-
Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of reagent water to remove salts and polar impurities.
-
Analyte Elution: Elute the analytes with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Data Analysis and Quantification
Quantification is performed by constructing a calibration curve using the peak area ratios of the analyte (Norfloxacin) to the internal standard (this compound) versus the concentration of the calibration standards. The concentration of Norfloxacin in the unknown samples is then calculated from the regression equation of the calibration curve.
Visualizations
References
Troubleshooting & Optimization
troubleshooting poor peak shape of Norfloxacin-d8 in HPLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape for Norfloxacin-d8 in High-Performance Liquid Chromatography (HPLC) experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing basic compounds like Norfloxacin.[1] The primary cause is often secondary interactions between the basic analyte and acidic residual silanol groups on the surface of silica-based HPLC columns.[2][3] Other potential causes include:
-
Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound, it can lead to inconsistent ionization and peak tailing.[2]
-
Column Overload: Injecting too much sample can saturate the column, resulting in asymmetrical peaks.[4][5]
-
Column Contamination/Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[4][6]
-
Extra-Column Effects: Excessive tubing length or dead volume in fittings between the injector and detector can cause peak dispersion.[2][5]
-
Low Buffer Concentration: Inadequate buffer strength may not effectively control the on-column pH, leading to secondary interactions.[4][7]
Q2: How can I fix peak tailing for this compound?
To resolve peak tailing, a systematic approach is recommended:
-
Optimize Mobile Phase pH: For basic compounds, lowering the mobile phase pH to around 2.5-3.5 protonates the silanol groups, minimizing their interaction with the analyte.[3][4]
-
Use an End-Capped Column: Modern, high-purity, end-capped columns are designed to shield residual silanols, significantly improving peak shape for basic compounds.[2][4]
-
Add a Competing Base: Adding a small amount of a competing base, like triethylamine, to the mobile phase can mask the active silanol sites.[8]
-
Reduce Sample Load: Dilute your sample or decrease the injection volume to prevent column overload.[5][9]
-
Check Sample Solvent: Ensure your sample is dissolved in the mobile phase or a solvent weaker than the mobile phase to avoid peak distortion.[4]
-
Maintain Your System: Regularly flush your column to remove contaminants and use guard columns to extend its life.[4] Minimize tubing length and ensure all fittings are secure to reduce extra-column volume.[9]
Q3: My this compound peak is fronting. What is the cause and solution?
Peak fronting, where the first half of the peak is broader than the latter half, is less common than tailing but can still occur.[1] Likely causes include:
-
Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, it can lead to a distorted peak shape.[3]
-
Column Overload: Similar to tailing, injecting a highly concentrated sample can cause fronting.[1][3]
-
Column Collapse or Voids: Physical changes to the column bed, such as a void at the inlet, can disrupt the sample band and cause fronting.[3][6]
To address fronting, try reducing the sample concentration or injection volume.[3] If solubility is an issue, consider changing the sample solvent, but ensure it is compatible with the mobile phase. If the problem persists, it may indicate physical damage to the column, which might need replacement.[6]
Q4: What causes split peaks for this compound and how do I troubleshoot it?
Split peaks can suggest that a single analyte band is being disrupted as it moves through the system. Common causes are:
-
Partially Blocked Column Frit: Particulates from the sample or system can clog the inlet frit of the column, distorting the flow path.[6][7]
-
Column Void: A void or channel at the head of the column packing can cause the sample band to split.[3][6]
-
Sample Solvent Incompatibility: Injecting a sample in a solvent significantly stronger than the mobile phase can cause the sample to spread unevenly at the column inlet.[3]
To troubleshoot, first try removing any guard column to see if it is the source of the problem.[6] If the issue remains, back-flushing the analytical column (if permitted by the manufacturer) may dislodge particulates from the frit.[7] Always ensure your sample is dissolved in a solvent that is as close in composition to the mobile phase as possible.
Experimental Protocols & Data
Representative HPLC Method for Norfloxacin Analysis
This protocol is a synthesis of methodologies reported in the literature for the analysis of Norfloxacin.[8][10][11] Optimization may be required for the deuterated standard (this compound).
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier. A common starting point is a phosphate buffer (e.g., 0.04 M potassium dihydrogen phosphate) and acetonitrile in a ratio of approximately 84:16 (v/v).[11] The pH of the aqueous portion should be adjusted to the acidic range (e.g., pH 3.0) with an acid like phosphoric acid.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 40 °C.[11]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the this compound standard in the mobile phase to a suitable concentration (e.g., 10-100 µg/mL).[10][12] Filter the sample through a 0.45 µm filter before injection.
HPLC Method Parameters from Literature
The following table summarizes various reported HPLC conditions for Norfloxacin analysis, which can be adapted for this compound.
| Parameter | Method 1[11] | Method 2[13] | Method 3[8] | Method 4[10] |
| Column | Luna C18 (150 x 4.6 mm) | Zorbax SB RP-18 (250 x 4.6 mm) | Phenomenex Luna C18 | Phenomenex ODS C18 (250 x 4.6 mm) |
| Mobile Phase | 0.04 M Phosphate Buffer : ACN (84:16) | 0.05 M NaH2PO4 : ACN (Gradient) | KH2PO4, TEA : ACN | 20mM Ammonium Formate : ACN (70:30) |
| pH | 3.0 | 2.5 | 3.8 | 4.0 |
| Flow Rate | 1.0 mL/min | 1.3 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 40 °C | 25 °C | Not Specified | Not Specified |
| Detection | 272 nm | 275 nm | 280 nm | 280 nm |
ACN: Acetonitrile, TEA: Triethylamine
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving poor peak shape issues with this compound.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. acdlabs.com [acdlabs.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Rp-hplc method development and validation of norfloxacin in bulk form [wisdomlib.org]
- 9. mastelf.com [mastelf.com]
- 10. primescholars.com [primescholars.com]
- 11. Liquid chromatographic determination of norfloxacin in extended-release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thaiscience.info [thaiscience.info]
- 13. Column high-performance liquid chromatographic determination of norfloxacin and its main impurities in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with ion suppression of Norfloxacin-d8 signal in mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to ion suppression of the Norfloxacin-d8 internal standard signal in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why does it affect my this compound signal?
Ion suppression is a type of matrix effect that frequently occurs in Liquid Chromatography-Mass Spectrometry (LC-MS).[1] It happens when co-eluting molecules from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte or internal standard in the MS source.[2] This interference reduces the number of ions that reach the detector, leading to a weaker signal, poor sensitivity, and inaccurate quantification.[3][4] The competition for charge or space at the droplet surface in the ion source is a primary cause of this phenomenon.[2]
Q2: I'm using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?
Ideally, a stable isotope-labeled (SIL) internal standard like this compound co-elutes with the analyte (Norfloxacin) and experiences the same degree of ion suppression. This allows the ratio of the analyte to the internal standard to remain constant, enabling accurate quantification. However, this is not always the case.[5] Deuterium substitution can slightly alter the physicochemical properties of the molecule, leading to a small difference in chromatographic retention time between the analyte and the SIL internal standard.[6] If this separation occurs in a region where the matrix composition is changing, the analyte and this compound can experience different degrees of ion suppression, leading to inaccurate and unreliable results.[5] This differential effect has been reported to cause quantification errors of 26% or more.
Q3: How can I identify if my this compound signal is being suppressed or experiencing instability?
Signal instability is often characterized by fluctuating responses for samples that should have the same concentration.[7] Key indicators include:
-
High Variability in Internal Standard Peak Area: The peak area for this compound varies significantly between injections of different samples in the same batch. A relative standard deviation (RSD) above 15% for replicate injections can indicate an instrumental problem or matrix effect.[7]
-
Poor Reproducibility: Repeated analyses of the same sample yield inconsistent results.
-
Non-linear Calibration Curves: The calibration curve for Norfloxacin deviates from linearity, especially at lower concentrations.
-
Inaccurate Quality Control (QC) Samples: QC samples consistently fail to meet acceptance criteria.
Q4: What are the primary strategies to mitigate ion suppression of this compound?
There are three main approaches to combat ion suppression:
-
Improve Chromatographic Separation: Modify the LC method to separate Norfloxacin and this compound from the co-eluting matrix components causing suppression.[2]
-
Enhance Sample Preparation: Implement more rigorous sample cleanup procedures to remove interfering matrix components before LC-MS analysis.[1][2]
-
Use Compensatory Calibration Techniques: Employ methods like matrix-matched calibration or standard addition to account for the matrix effect.[1]
Q5: Can the concentration of this compound itself cause ion suppression?
Yes. If the concentration of the this compound internal standard is excessively high, it can compete with the analyte for ionization, effectively causing ion suppression of the analyte signal.[2] It is crucial to optimize the concentration of the internal standard to a level that provides a stable and robust signal without negatively impacting the analyte's ionization.
Data on Matrix Effect Variability
The following tables summarize quantitative data from studies on fluoroquinolone antibiotics, illustrating the significant impact of matrix effects and the variable performance of different analytical strategies.
Table 1: Matrix Effects on Fluoroquinolones in Salmon Tissue with QuEChERS Extraction
| Compound | Internal Standard | Matrix Effect in King Salmon (%) | Matrix Effect in Ivory King Salmon (%) | Interpretation |
|---|---|---|---|---|
| Norfloxacin (NOR) | - | 158% | 333% | Significant Ion Enhancement[8] |
| Enrofloxacin (ENRO) | ENRO-D5 | 148% | 166% | Significant Ion Enhancement[8] |
| Flumequine (FLU) | - | 88% | 95% | Moderate Ion Suppression[8] |
Data sourced from a study on antibiotic analysis in salmon.[8] A value of 100% indicates no matrix effect, <100% indicates suppression, and >100% indicates enhancement.
Table 2: Recovery and Precision of Enrofloxacin (a related Fluoroquinolone) using different Deuterated Internal Standards
| Sample Matrix | Spiked Concentration | Internal Standard | Measured Concentration (µg/kg) | RSD (%) |
|---|---|---|---|---|
| Common Carp | High | ENR-d₅ | 624 | 5.24%[9] |
| Common Carp | High | ENR-d₃ | 624 | 0.794%[9] |
| Bullfrog | High | ENR-d₅ | 4340 | 11.1%[9] |
| Bullfrog | High | ENR-d₃ | 4340 | 0.488%[9] |
This data illustrates that different deuterated standards can yield significantly different precision (RSD%) for the same analyte under high matrix conditions.[9]
Troubleshooting Guides & Experimental Protocols
Guide 1: Diagnosing and Visualizing Ion Suppression
A post-column infusion experiment is a powerful diagnostic tool to identify the specific retention times where ion suppression or enhancement occurs in your chromatogram.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. myadlm.org [myadlm.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Improved LC/MS/MS Quantification Using Dual Deuterated Isomers as the Surrogates: A Case Analysis of Enrofloxacin Residue in Aquatic Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Norfloxacin-d8 Internal Standard Concentration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Norfloxacin-d8 as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard (IS)?
This compound is a stable isotope-labeled version of Norfloxacin. It is an ideal internal standard because it has nearly identical chemical and physical properties to the analyte (Norfloxacin).[1] This allows it to mimic the analyte's behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[2] By adding a known and constant amount of this compound to all samples (calibrators, controls, and unknowns), it is possible to normalize for variations that can occur throughout the analytical process, such as inconsistencies in sample preparation, injection volume, and matrix effects.[2] The quantification is then based on the ratio of the analyte signal to the internal standard signal, which improves the accuracy and precision of the results.
Q2: What is a good starting concentration for this compound?
There is no single universal concentration for this compound, as the optimal amount depends on the expected concentration range of the analyte (Norfloxacin) in the samples, the sensitivity of the mass spectrometer, and the nature of the sample matrix. However, a general guideline is to use a concentration that provides a stable and reproducible signal without saturating the detector.
For fluoroquinolones, which are structurally similar to Norfloxacin, published methods can provide a reasonable starting point. For instance, in a method for determining Norfloxacin and other fluoroquinolones in honey, a working internal standard concentration of 20.0 ng/g was used.[3] In another study on Enrofloxacin in aquatic products, the deuterated internal standard (ENR-d5) was used at a concentration of 5 ng/mL for lower analyte concentrations and 100 ng/mL for higher concentrations.[4]
It is recommended to perform an initial experiment with a mid-range concentration of your calibration curve to assess the signal intensity of this compound.
Q3: How does the sample matrix (e.g., plasma, urine) affect the optimization of the this compound concentration?
The sample matrix can significantly impact the ionization efficiency of both the analyte and the internal standard, a phenomenon known as the matrix effect.[5][6] Biological matrices like plasma and urine are complex and can cause ion suppression or enhancement, leading to variability in the MS signal.[5][6]
Therefore, the optimal concentration of this compound should be determined in the same matrix as the study samples. This is crucial to ensure that the internal standard accurately tracks the behavior of the analyte in the presence of matrix components. For example, urine samples can have high variability in their composition, which can affect the electrospray ionization process.[5][6] It is important to evaluate the performance of the internal standard across different lots of the biological matrix to ensure the method's ruggedness.
Troubleshooting Guide
Issue 1: High Variability in this compound Signal
Symptoms:
-
Inconsistent peak areas for this compound across samples in the same batch.
-
Poor precision in quality control (QC) samples.
-
Non-linear calibration curves.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inconsistent Sample Preparation | Ensure precise and consistent addition of the this compound working solution to every sample. Use calibrated pipettes and a standardized workflow.[2] |
| Instrument Instability | Check for issues with the LC-MS/MS system, such as a contaminated mass spectrometer, problems with the spray and nebulization, or faulty autosampler performance.[2] |
| Matrix Effects | The matrix may be causing ion suppression or enhancement. Re-evaluate the sample extraction procedure to improve cleanup. Consider using a different ionization source or modifying chromatographic conditions to separate this compound from interfering matrix components.[7] |
| Inappropriate this compound Concentration | If the concentration is too low, the signal may be close to the background noise, leading to higher variability. If it is too high, it can lead to detector saturation or ion suppression of the analyte.[8] Experiment with different concentrations to find a level that provides a stable and robust signal. |
Issue 2: Poor Linearity of the Calibration Curve
Symptoms:
-
The calibration curve is non-linear, particularly at the lower or upper ends.
-
The coefficient of determination (r²) is below the acceptable limit (typically >0.99).
Possible Causes & Solutions:
| Cause | Recommended Action |
| Cross-interference between Analyte and IS | At high concentrations, the analyte may contribute to the internal standard's signal, or vice-versa.[8] Check the mass spectra for any isotopic overlap. |
| Inappropriate IS Concentration | If the analyte has a cross-signal contribution to the internal standard, the calibration curves can become increasingly non-linear as the IS concentration decreases.[8] Try increasing the this compound concentration. |
| Detector Saturation | If either the analyte or the internal standard concentration is too high, it can saturate the detector. Dilute the samples and the internal standard solution. |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
This protocol provides a general procedure for preparing this compound solutions. Concentrations should be adjusted based on your specific assay requirements.
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a known amount of this compound solid standard.
-
Dissolve it in a suitable solvent (e.g., methanol, DMSO) to achieve the desired concentration. Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) as recommended by the supplier.[9]
-
-
Intermediate Solution (e.g., 10 µg/mL):
-
Perform a serial dilution of the stock solution with the appropriate solvent to obtain an intermediate concentration.
-
-
Working Solution (e.g., 100 ng/mL):
-
Dilute the intermediate solution to the final working concentration that will be added to the samples. The solvent for the working solution should be compatible with the initial sample preparation steps.
-
Protocol for Evaluating the Optimal this compound Concentration
-
Prepare a series of working solutions of this compound at different concentrations (e.g., 5, 10, 20, 50, and 100 ng/mL).
-
Spike these solutions into blank matrix samples (the same matrix as your study samples).
-
Process the samples using your established extraction procedure.
-
Analyze the samples by LC-MS/MS and monitor the peak area and signal-to-noise ratio of this compound.
-
Select the concentration that provides a consistent and robust signal well above the background noise, without causing detector saturation.
-
Verify the chosen concentration by running a full calibration curve with QC samples to ensure linearity, accuracy, and precision.
Visualizations
Caption: Workflow for optimizing the internal standard concentration.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 3. researchgate.net [researchgate.net]
- 4. Improved LC/MS/MS Quantification Using Dual Deuterated Isomers as the Surrogates: A Case Analysis of Enrofloxacin Residue in Aquatic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. waters.com [waters.com]
Technical Support Center: Quantification of Norfloxacin-d8 in Complex Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the quantification of Norfloxacin using its deuterated internal standard, Norfloxacin-d8.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for Norfloxacin quantification?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as Norfloxacin, due to co-eluting components from the sample matrix (e.g., plasma, urine, tissue homogenate).[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification.[2] In complex biological samples, endogenous components like phospholipids, salts, and proteins, or exogenous substances like co-administered drugs, can interfere with the ionization of Norfloxacin at the mass spectrometer's ion source, compromising the reliability of the analytical method.[3][4]
Q2: How can I determine if my this compound quantification is affected by matrix effects?
A2: The most common method is to conduct a post-extraction spike experiment to calculate the Matrix Factor (MF). This involves comparing the peak response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat (pure) solvent. An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 suggests ion enhancement. When using a stable isotope-labeled internal standard (SIL-IS) like this compound, it is also crucial to calculate the IS-normalized MF to ensure that the internal standard effectively compensates for any observed variability.[5]
Q3: Why is this compound considered a suitable internal standard (IS) for Norfloxacin analysis?
A3: A stable isotope-labeled internal standard, like this compound, is the preferred choice for quantitative LC-MS/MS analysis. Because it is chemically identical to the analyte (Norfloxacin), it shares very similar physicochemical properties. This means it co-elutes chromatographically and is expected to experience the same degree of matrix effect (ion suppression or enhancement).[6] By calculating the ratio of the analyte response to the IS response, the variability introduced by the matrix effect can be effectively normalized, leading to more accurate and precise results.[3]
Q4: What are the common sample preparation techniques to minimize matrix effects for Norfloxacin analysis?
A4: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is used to crash out proteins from plasma or serum samples. While effective for removing proteins, it may not remove other interferences like phospholipids.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubility in two immiscible liquid phases. It can provide a cleaner extract than PPT.[7]
-
Solid-Phase Extraction (SPE): A highly effective technique that uses a solid sorbent to selectively retain and then elute the analyte, offering significant removal of interfering compounds like salts and phospholipids. This method often results in a much lower matrix effect compared to PPT.[8]
Q5: Can I just dilute my sample to reduce matrix effects?
A5: Yes, sample dilution is a straightforward strategy to reduce the concentration of interfering components in the matrix.[9] However, this approach also dilutes the analyte, which may compromise the sensitivity of the assay, especially for samples with Norfloxacin concentrations near the lower limit of quantification (LLOQ). The effectiveness of dilution should be validated to ensure it does not negatively impact the assay's performance.
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Action(s) |
| High variability in this compound (IS) peak area across samples | Inconsistent Matrix Effects: Different samples (e.g., from different patients or of varying quality like hemolyzed plasma) can have different levels of interfering substances, causing variable ion suppression/enhancement.[10] | 1. Review Sample Quality: Check for hemolysis or lipemia in plasma samples. If possible, re-prepare affected samples. 2. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like solid-phase extraction (SPE) to remove more matrix components.[8] 3. Optimize Chromatography: Modify the LC gradient to better separate Norfloxacin and its IS from early-eluting, highly suppressing components like phospholipids.[4] |
| Analyte signal (Norfloxacin) is suppressed, but IS signal is stable | Differential Matrix Effects: Although rare for a SIL-IS, it's possible that a co-eluting interference specifically suppresses the analyte and not the deuterated IS. This can happen if there is a slight chromatographic shift between the two.[6] | 1. Check Chromatography: Ensure perfect co-elution of Norfloxacin and this compound. Adjust the mobile phase or gradient if necessary. 2. Investigate Interferences: Use post-column infusion to identify the retention time regions where suppression occurs. Then, try to identify the interfering compound(s).[4] |
| Poor recovery of Norfloxacin and this compound during sample prep | Suboptimal Extraction Protocol: The chosen sample preparation method (e.g., LLE solvent, SPE sorbent, pH) may not be suitable for efficiently extracting Norfloxacin from the specific matrix. | 1. Re-optimize Extraction: Systematically evaluate different LLE solvents or SPE cartridges (e.g., reverse-phase, ion-exchange). 2. Adjust pH: Norfloxacin's extraction can be pH-dependent. Test different pH values of the sample and extraction solvents.[7] |
| Inaccurate results despite using this compound | IS Contribution to Analyte Signal: The this compound standard may contain a small amount of unlabeled Norfloxacin as an impurity.[3] IS Concentration Issues: The concentration of the IS may be too high, leading to detector saturation or competition with the analyte. | 1. Verify IS Purity: Analyze the IS working solution alone to check for the presence of Norfloxacin. The contribution should be negligible (<0.1% of the analyte response at the LLOQ).[3] 2. Optimize IS Concentration: The IS response should be sufficient for good peak integration but not so high that it causes saturation. A common practice is to set the IS concentration to be near the geometric mean of the calibration curve range. |
Data Presentation: Matrix Effects on Fluoroquinolone Quantification
| Parameter | Protein Precipitation (PPT) with Acetonitrile | Solid-Phase Extraction (SPE) | Acceptance Criteria |
| Analyte Recovery % | 85 - 95% | 90 - 102% | Consistent and precise |
| IS Recovery % | 87 - 96% | 92 - 104% | Consistent and precise |
| Matrix Factor (MF) - Analyte | 1.15 (Ion Enhancement)[3] | 0.95 - 1.05 | Ideally 0.8 - 1.2 |
| Matrix Factor (MF) - IS | ~1.15 | ~0.95 - 1.05 | Ideally 0.8 - 1.2 |
| IS-Normalized Matrix Factor | 0.98 - 1.02[3] | 0.99 - 1.01 | 0.85 - 1.15 |
Data synthesized from principles described in cited literature, with specific values for Ciprofloxacin used as a proxy for Norfloxacin.[3][5]
Experimental Protocols
Protocol: Evaluation of Matrix Factor (Post-Extraction Spike)
This protocol is used to quantitatively assess the magnitude of matrix effects.
-
Prepare Blank Matrix Extract: Process at least six different lots of blank matrix (e.g., human plasma) using your validated sample preparation method (e.g., protein precipitation).
-
Prepare Post-Spiked Samples (Set A): To the extracted blank matrix from step 1, add Norfloxacin and this compound at low and high concentration levels (e.g., LLOQ and ULOQ).
-
Prepare Neat Samples (Set B): Spike Norfloxacin and this compound at the same low and high concentrations into the final reconstitution solvent (the solvent used to dissolve the dried extract).
-
Analysis: Analyze both sets of samples via LC-MS/MS.
-
Calculation:
-
Matrix Factor (MF) = (Mean Peak Area in Set A) / (Mean Peak Area in Set B)
-
IS-Normalized MF = (MF of Norfloxacin) / (MF of this compound)
-
Protocol: Sample Preparation and LC-MS/MS Analysis of Norfloxacin in Human Plasma
This protocol provides a general workflow for the quantification of Norfloxacin using this compound.
A. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (e.g., at 500 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 150 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid : 5% Acetonitrile).
-
Vortex and transfer to an autosampler vial for injection.
B. LC-MS/MS Parameters (Representative)
-
LC System: UPLC System
-
Column: C18 reverse-phase column (e.g., BEH C18, 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization: Electrospray Ionization, Positive Mode (ESI+)
-
MRM Transitions:
-
Norfloxacin: Q1 320.1 -> Q3 302.1
-
This compound: Q1 328.1 -> Q3 310.1
-
(Note: Specific transitions and collision energies should be optimized for the instrument in use).
-
Visualizations
Caption: Workflow for this compound quantification in plasma.
Caption: Troubleshooting logic for this compound bioanalysis.
References
- 1. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
improving the recovery of Norfloxacin-d8 during sample extraction
Welcome to the technical support center for optimizing the recovery of Norfloxacin-d8 during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve their analytical methods.
Troubleshooting Guides
Issue: Low Recovery of this compound
Low recovery of the internal standard, this compound, is a common challenge that can compromise the accuracy and reliability of analytical results. This guide provides a systematic approach to identifying and resolving the root causes of this issue.
1. Systematic Troubleshooting of Low Internal Standard Recovery
When encountering low recovery of this compound, it is crucial to systematically investigate each step of the analytical process to pinpoint the source of the loss. The following flowchart outlines a logical progression for troubleshooting.
Caption: Troubleshooting flowchart for low internal standard recovery.
Common Causes and Solutions for Low this compound Recovery:
| Potential Cause | Troubleshooting Steps |
| Inappropriate SPE Sorbent | - Verify Sorbent Choice: For Norfloxacin, a fluoroquinolone, mixed-mode cation exchange or hydrophilic-lipophilic balanced (HLB) sorbents are often effective.[1][2] - Consider Alternative Sorbents: If recovery remains low, test other sorbents like polymeric reversed-phase or different mixed-mode chemistries. |
| Suboptimal Sample pH | - Adjust Sample pH: The extraction efficiency of fluoroquinolones is highly pH-dependent. Adjust the sample pH to ensure this compound is in a charged state that promotes retention on the chosen sorbent. For cation exchange, a pH below the pKa of the carboxylic acid group (around 6.2) and above the pKa of the piperazine nitrogen (around 8.7) is generally recommended. |
| Ineffective Elution Solvent | - Increase Elution Solvent Strength: If this compound is retained on the column, the elution solvent may be too weak. Increase the percentage of organic solvent or add a modifier (e.g., a small amount of acid or base) to disrupt the interaction with the sorbent. - Optimize Elution Volume: Ensure a sufficient volume of elution solvent is used to completely elute the analyte. |
| Matrix Effects | - Evaluate Matrix Effects: Matrix components can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression and artificially low recovery.[3][4] - Improve Sample Cleanup: Employ a more rigorous cleanup step, such as using a different SPE sorbent or adding a liquid-liquid extraction step before SPE. - Modify Chromatographic Conditions: Adjust the LC gradient to separate this compound from co-eluting matrix components.[5] |
| Procedural Errors | - Check for Cartridge Drying: Ensure the SPE cartridge does not dry out between the conditioning, equilibration, and sample loading steps, as this can lead to channeling and poor recovery. - Optimize Flow Rates: Loading the sample too quickly can result in breakthrough, while eluting too fast may not allow for complete desorption. Optimize the flow rates for each step. |
Experimental Protocols
SPE Protocol for this compound from Human Plasma
This protocol is a general guideline and may require optimization for specific applications.
1. Sample Pre-treatment:
-
To 1 mL of human plasma, add a known concentration of this compound internal standard.
-
Add 1 mL of 4% phosphoric acid to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant for SPE.
2. Solid-Phase Extraction Workflow
The following diagram illustrates a generic workflow for solid-phase extraction.
Caption: A generic solid-phase extraction workflow.
3. SPE Cartridge Steps (Example using a Mixed-Mode Cation Exchange Cartridge):
-
Conditioning: Pass 3 mL of methanol through the cartridge.
-
Equilibration: Pass 3 mL of deionized water through the cartridge.
-
Sample Loading: Load the pre-treated plasma supernatant onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing:
-
Wash with 3 mL of 2% formic acid in water to remove polar interferences.
-
Wash with 3 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute this compound with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The recovery of this compound can vary significantly depending on the sample matrix and the SPE sorbent used. The following table provides an overview of expected recovery ranges based on literature data for Norfloxacin and similar fluoroquinolones.
| Biological Matrix | SPE Sorbent Type | Reported Recovery Range (%) | References |
| Plasma | Mixed-Mode Cation Exchange | 85 - 105 | [6] |
| Hydrophilic-Lipophilic Balanced (HLB) | 80 - 110 | [2] | |
| Polymeric Reversed-Phase | 79 - 94 | ||
| Urine | Mixed-Mode Cation Exchange | 90 - 110 | |
| Hydrophilic-Lipophilic Balanced (HLB) | 88 - 102 | ||
| Wastewater | Weak Cation Exchange | 64 - 127 | [1] |
| Tissue (Fish) | Not Specified | >70 | [7] |
Frequently Asked Questions (FAQs)
Q1: My this compound recovery is inconsistent between samples. What could be the cause?
A1: Inconsistent recovery is often due to variations in the sample matrix, a phenomenon known as matrix effects.[3] Endogenous components in biological samples can interfere with the extraction process or the ionization of this compound in the mass spectrometer. To address this:
-
Use a Stable Isotope-Labeled Internal Standard: this compound is an excellent choice as it closely mimics the behavior of the unlabeled analyte.
-
Improve Sample Cleanup: Consider a more effective sample preparation technique to remove interfering substances. This could involve trying a different SPE sorbent or adding an extra cleanup step.[8]
-
Optimize Chromatography: Adjust your LC method to separate this compound from any co-eluting matrix components that may be causing ion suppression or enhancement.[5]
Q2: I am observing significant ion suppression for this compound in my LC-MS/MS analysis. How can I mitigate this?
A2: Ion suppression is a common form of matrix effect where co-eluting compounds from the sample matrix inhibit the ionization of the analyte in the mass spectrometer's ion source.[9] To reduce ion suppression:
-
Enhance Sample Preparation: A more thorough sample cleanup is the most effective way to remove the compounds causing ion suppression.[8]
-
Modify Chromatographic Conditions: Altering the mobile phase composition, gradient, or even the type of chromatography (e.g., HILIC instead of reversed-phase) can help separate this compound from the interfering matrix components.[5]
-
Reduce Matrix Load: Diluting the sample before injection can sometimes alleviate ion suppression, but this may compromise the limit of quantification.
-
Check for Metal Adsorption: Some compounds, particularly those with chelating properties, can adsorb to metal surfaces in the HPLC column, leading to signal suppression. Using a metal-free column can sometimes resolve this issue.[10]
Q3: Can the pH of my sample significantly impact the recovery of this compound?
A3: Yes, the pH of the sample is a critical parameter for the extraction of ionizable compounds like this compound. The charge state of the molecule, which is dictated by the pH, will determine its interaction with the SPE sorbent. For effective retention on a cation exchange sorbent, the pH of the sample should be adjusted to ensure the piperazine nitrogen of this compound is protonated (positively charged). Conversely, for retention on an anion exchange sorbent, the pH should be adjusted to deprotonate the carboxylic acid group (negatively charged). Careful optimization of the sample pH is essential for achieving high and reproducible recovery.
Q4: What are the best practices for preparing and storing this compound stock and working solutions?
A4: Proper preparation and storage of your internal standard solutions are crucial for accurate quantification.
-
Solvent Selection: Use a high-purity solvent in which this compound is freely soluble.
-
Storage Conditions: Store stock solutions at a low temperature (e.g., -20°C or -80°C) in amber vials to protect from light and prevent degradation.
-
Stability Testing: Periodically check the stability of your stock and working solutions by comparing them to freshly prepared standards.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into smaller volumes to minimize the number of freeze-thaw cycles.
References
- 1. Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Quantitation of norfloxacin, a new antibacterial agent in human plasma and urine by ion-pair reverse-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
addressing signal instability of Norfloxacin-d8 in long analytical runs
Welcome to the technical support center for addressing signal instability of Norfloxacin-d8 in long analytical runs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of signal instability or drift for this compound during a long analytical run?
A1: Signal instability for a deuterated internal standard like this compound in a long run typically stems from several factors. The most common are the gradual buildup of matrix components in the ion source, which leads to ion suppression, and changes in the chromatographic conditions over time.[1][2] Other significant causes include the degradation of the LC column, instability of the mobile phase, and hardware-related fluctuations in the LC-MS system.[3][2]
Q2: My this compound signal is consistently decreasing over the analytical run. What should I investigate first?
A2: A consistent downward drift is often a classic sign of ion source contamination.[4][5] Over many injections, non-volatile components from your sample matrix can coat the ion source optics, leading to a progressive decrease in ionization efficiency. We recommend inspecting and cleaning the ion source as the first step. Another possibility is the accumulation of contaminants on the analytical column, which can be addressed by implementing a robust column wash method between injections or at the end of the sequence.[2]
Q3: Can the mobile phase composition affect the stability of the this compound signal?
A3: Absolutely. The mobile phase plays a critical role. Signal instability can be caused by:
-
Contaminants: Ionic contaminants, such as sodium ions from glassware or reagents, can form adducts with your analyte and internal standard, leading to signal suppression and fluctuations.[6] Using high-purity solvents and fresh mobile phases is crucial.[6]
-
pH and Composition: The pH and organic solvent composition of the mobile phase affect analyte retention and ionization efficiency.[7][8] An improperly prepared or unstable mobile phase can lead to shifts in retention time and inconsistent ionization, causing signal drift.[9][10]
-
Degradation: Some mobile phase additives can degrade over time, altering the chromatography and MS response.
Q4: I'm using a stable isotope-labeled internal standard (SIL-IS) like this compound. Shouldn't it perfectly compensate for signal variations?
A4: Ideally, yes. However, a SIL-IS may not always provide perfect compensation.[11][12] Issues can arise from:
-
Chromatographic Separation: A "deuterium isotope effect" can sometimes cause the deuterated standard to elute slightly earlier or later than the non-labeled analyte.[13] If they don't co-elute perfectly, they may experience different matrix effects, leading to a non-constant analyte/IS ratio.[13]
-
Concentration-Dependent Drift: Signal drift can be dependent on concentration. If the concentration of your this compound is significantly different from the analyte concentrations in your samples, the compensation might not be linear across the run.[14][11][12]
-
H/D Exchange: In some cases, deuterium atoms on the internal standard can exchange with protons from the solvent, reducing the signal of the deuterated molecule and increasing the signal of the unlabeled analyte. This is a potential issue with the stability of the deuterated standard itself.[13]
Q5: The signal for this compound is erratic, not just drifting in one direction. What could be the cause?
A5: Erratic or random signal fluctuations often point to hardware issues or inconsistent sample preparation.[2][15] Potential causes include:
-
Autosampler Issues: Inconsistent injection volumes can lead to significant variations in peak area.
-
Pump Performance: Fluctuations in pump pressure or improper solvent mixing can cause an unstable baseline and erratic signal.
-
Unstable Electrospray: A damaged or improperly positioned ESI needle can result in an unstable spray, leading to highly variable ionization.[3]
-
Inconsistent Sample Extraction: Variability in your sample preparation workflow can lead to different levels of matrix components in each sample, causing random signal suppression or enhancement.[2]
Troubleshooting Guides
Guide 1: Diagnosing the Root Cause of Signal Drift
This guide provides a systematic approach to identifying the source of this compound signal instability.
Workflow Diagram:
References
- 1. eijppr.com [eijppr.com]
- 2. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 3. chromforum.org [chromforum.org]
- 4. The Effect of Contamination of Ion Source on Ionic Current of Quadrupole Mass Spectrometer [e-asct.org]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Effect of organic mobile phase composition on signal responses for selected polyalkene additive compounds by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Signal Drift in Liquid Chromatography Tandem Mass Spectrometry and Its Internal Standard Calibration Strategy for Quantitative Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Assessing Linearity and Range of Quantification with Norfloxacin-d8: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Norfloxacin, the selection of an appropriate internal standard is a critical step in ensuring method accuracy and reliability. This guide provides an objective comparison of Norfloxacin-d8's performance, specifically focusing on linearity and the range of quantification, against other commonly used internal standards. The information presented is supported by experimental data from various studies and includes detailed methodologies to aid in your analytical method development.
Performance Comparison of Internal Standards
The use of a stable isotope-labeled internal standard, such as this compound, is generally considered the gold standard in quantitative mass spectrometry. This is due to its ability to mimic the analyte's behavior during sample preparation and ionization, thus effectively compensating for matrix effects and variability in the analytical process. The following tables summarize the performance characteristics of this compound and other alternative internal standards used for Norfloxacin quantification.
Table 1: Linearity and Range of Quantification for Norfloxacin using this compound as an Internal Standard
| Linearity Range | Limit of Quantification (LOQ) | Method | Matrix |
| 0.5 - 50 ng/mL | 0.01 - 0.2 ng/mL | LC-MS/MS | Human Serum |
Table 2: Linearity and Range of Quantification for Norfloxacin using Alternative Internal Standards
| Internal Standard | Linearity Range | Limit of Quantification (LOQ) | Method | Matrix |
| Moxifloxacin-d4 | Not explicitly stated | 1.4 - 2.5 ng/g | LC/MS³ | Honey[1] |
| Enoxacin | 62.5 - 1000 ng/mL | Not explicitly stated | HPLC | Serum and Urine |
| Ciprofloxacin | 30 - 3500 ng/mL | 30 ng/mL | HPLC with Fluorescence Detection | Human Plasma |
Note: The data presented is compiled from different studies, and a direct head-to-head comparison in a single study was not available in the reviewed literature. Therefore, direct comparison of performance should be interpreted with caution due to variations in experimental conditions, instrumentation, and matrices.
Experimental Workflow and Methodologies
A robust and well-documented experimental protocol is fundamental for achieving reproducible results. Below is a detailed methodology for assessing the linearity and range of quantification of Norfloxacin using this compound as an internal standard, based on common practices in bioanalytical method validation.
Experimental Workflow Diagram
Caption: Experimental workflow for linearity and range assessment.
Detailed Experimental Protocols
1. Preparation of Stock and Working Solutions:
-
Norfloxacin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Norfloxacin reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
This compound Stock Solution (1 mg/mL): Prepare in the same manner as the Norfloxacin stock solution.
-
Norfloxacin Working Standard Solutions: Perform serial dilutions of the Norfloxacin stock solution with a suitable diluent (e.g., 50% methanol in water) to prepare a series of working standard solutions at concentrations that will be used to spike into the blank matrix for the calibration curve.
-
This compound Working Internal Standard (IS) Solution: Dilute the this compound stock solution to a final concentration that provides an optimal response in the LC-MS/MS system (e.g., 100 ng/mL).
2. Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Calibration Standards: Spike appropriate volumes of the Norfloxacin working standard solutions into a blank biological matrix (e.g., human plasma) to achieve a series of at least six to eight non-zero concentrations covering the expected analytical range. A typical calibration curve for the range of 0.5 - 50 ng/mL might include concentrations of 0.5, 1, 2.5, 5, 10, 25, and 50 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in the blank matrix at a minimum of three concentration levels: Low QC (e.g., 1.5 ng/mL), Medium QC (e.g., 20 ng/mL), and High QC (e.g., 40 ng/mL). These are prepared from a separate stock solution of Norfloxacin to ensure independence from the calibration standards.
3. Sample Preparation (Protein Precipitation and Solid-Phase Extraction - SPE):
-
To a 100 µL aliquot of each calibration standard, QC sample, and study sample, add a fixed volume (e.g., 10 µL) of the this compound working IS solution.
-
Add a protein precipitating agent (e.g., 300 µL of acetonitrile or methanol).
-
Vortex the samples for 1-2 minutes and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
For further cleanup and concentration, perform Solid-Phase Extraction (SPE) using an appropriate SPE cartridge (e.g., Oasis HLB).
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte and internal standard with a stronger solvent (e.g., methanol or acetonitrile).
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL).
4. LC-MS/MS Analysis:
-
Inject a small volume (e.g., 5-10 µL) of the reconstituted sample onto the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor-to-product ion transitions for Norfloxacin and this compound need to be optimized for the specific instrument.
-
5. Data Analysis and Assessment of Linearity:
-
Integrate the peak areas for both Norfloxacin and this compound.
-
Calculate the peak area ratio of Norfloxacin to this compound for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of Norfloxacin.
-
Perform a linear regression analysis (typically with a 1/x or 1/x² weighting) to determine the slope, intercept, and correlation coefficient (r²). A correlation coefficient of >0.99 is generally considered acceptable.
-
The range of quantification is established by the lowest (LLOQ) and highest (ULOQ) concentration points on the calibration curve that can be determined with acceptable precision and accuracy.
By following these detailed protocols and considering the comparative data, researchers can confidently develop and validate a robust analytical method for the quantification of Norfloxacin, with this compound serving as a reliable internal standard to ensure high-quality data.
References
A Comparative Guide to Deuterated Fluoroquinolone Standards: Norfloxacin-d8 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards (SIL-IS) is paramount for achieving accurate and reliable results. This is particularly true in complex matrices such as biological fluids, food products, and environmental samples, where matrix effects can significantly impact analytical accuracy. For the analysis of fluoroquinolone antibiotics, several deuterated analogues are commercially available, with Norfloxacin-d8 being a prominent choice. This guide provides a comprehensive comparison of this compound with other commonly used deuterated fluoroquinolone standards, such as Ciprofloxacin-d8 and Ofloxacin-d5, supported by available data and established analytical principles.
The Critical Role of Deuterated Internal Standards
Deuterated internal standards are considered the gold standard for LC-MS/MS quantification. By incorporating deuterium atoms into the molecular structure of the analyte, these standards exhibit nearly identical chemical and physical properties to their non-labeled counterparts. This includes similar extraction recovery, chromatographic retention time, and ionization efficiency. When added to a sample at a known concentration early in the sample preparation process, the SIL-IS can effectively compensate for variations in sample preparation and instrumental analysis, thereby improving the precision and accuracy of the quantification.
Comparison of Key Deuterated Fluoroquinolone Standards
The selection of an appropriate deuterated internal standard is critical for robust method development. The ideal SIL-IS should be of high chemical and isotopic purity, stable, and co-elute with the analyte of interest. The following table summarizes the key characteristics of this compound, Ciprofloxacin-d8, and Ofloxacin-d5 based on available information from analytical standard suppliers.
| Feature | This compound | Ciprofloxacin-d8 | Ofloxacin-d5 |
| Chemical Structure | |||
| Molecular Formula | C₁₆H₁₀D₈FN₃O₃[1] | C₁₇H₁₀D₈FN₃O₃[2][3][4] | C₁₈H₁₅D₅FN₃O₄ |
| Degree of Deuteration | 8 | 8 | 5 |
| Typical Chemical Purity | High Purity Analytical Standard | >95% (HPLC)[3] | High Purity Analytical Standard |
| Reported Isotopic Purity | Not consistently reported | Not consistently reported | Not consistently reported |
| Key Application | Internal standard for Norfloxacin and other fluoroquinolones | Internal standard for Ciprofloxacin | Internal standard for Ofloxacin |
Note: While specific isotopic purity values are not consistently provided on publicly available Certificates of Analysis, reputable suppliers of analytical standards typically ensure high isotopic enrichment (often >98 atom % D). For critical applications, it is recommended to obtain the specific Certificate of Analysis from the supplier.
Performance Considerations
A crucial performance aspect of a deuterated internal standard is its ability to co-elute with the native analyte. A study on the determination of fluoroquinolones in animal meat products observed that some deuterium-labeled internal standards, including norfloxacin-d5, had slightly different LC retention times compared to their native analogues[5]. This chromatographic separation can diminish the effectiveness of the internal standard in compensating for matrix effects that vary across the chromatographic peak[5].
Therefore, when selecting a deuterated standard, it is imperative to verify its co-elution with the target analyte under the specific chromatographic conditions of the developed method. The higher the degree of deuteration, the greater the potential for a slight shift in retention time. However, a higher mass difference between the analyte and the internal standard can be advantageous in preventing isotopic crosstalk in the mass spectrometer.
Experimental Protocols
The following are example experimental protocols for the analysis of fluoroquinolones using deuterated internal standards. These should be considered as starting points and may require optimization for specific applications and matrices.
Generic LC-MS/MS Method for Fluoroquinolone Analysis in Honey
This method utilizes deuterated norfloxacin as an internal standard for the quantification of ciprofloxacin and enrofloxacin[6].
Sample Preparation:
-
Weigh 10 g of honey sample into a 50 mL centrifuge tube.
-
Add a known amount of deuterated norfloxacin internal standard solution.
-
Add 10 mL of acetonitrile and vortex for 5 minutes.
-
Add approximately 2 g of NaCl, vortex for another 5 minutes, and then centrifuge.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 5 mL of 0.1% formic acid in water.
-
Vortex and sonicate for 5 minutes before transferring to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters:
-
LC Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for each analyte and the internal standard.
LC-MS/MS Method for Fluoroquinolone Analysis in Animal Tissue
This protocol is adapted from a method for the determination of fluoroquinolones in meat products[5].
Sample Preparation:
-
Homogenize 5 g of tissue sample.
-
Spike with a known amount of the appropriate deuterated internal standard (e.g., this compound for norfloxacin analysis).
-
Extract with 20 mL of an appropriate extraction solvent (e.g., acetonitrile with 1% acetic acid).
-
Vortex and centrifuge.
-
Perform a solid-phase extraction (SPE) clean-up of the supernatant using a suitable SPE cartridge.
-
Elute the analytes from the SPE cartridge.
-
Evaporate the eluate to dryness and reconstitute in a suitable injection solvent.
LC-MS/MS Parameters:
-
LC Column: C18 or similar reversed-phase column.
-
Mobile Phase: A gradient of ammonium acetate or formate buffer in water and an organic solvent like acetonitrile or methanol.
-
Ionization Mode: ESI, Positive
-
MS/MS Detection: MRM mode.
Visualizing the Workflow
The following diagrams, generated using Graphviz, illustrate the typical experimental workflow and the logical relationship in using a deuterated internal standard.
References
- 1. This compound - CAS - 70458-96-7 (non-d) | Axios Research [axios-research.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. Ciprofloxacin-d8 | CAS 1130050-35-9 | LGC Standards [lgcstandards.com]
- 4. scbt.com [scbt.com]
- 5. Development of isotope dilution-liquid chromatography tandem mass spectrometry for the accurate determination of fluoroquinolones in animal meat products: optimization of chromatographic separation for eliminating matrix effects on isotope ratio measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods: Norfloxacin-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical method development and validation, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and robustness of quantitative assays. This is particularly critical in regulated environments where data integrity is non-negotiable. This guide provides a comprehensive comparison of Norfloxacin-d8, a deuterated stable isotope-labeled internal standard (SIL-IS), against the alternative use of structural analog internal standards for the quantification of the fluoroquinolone antibiotic, Norfloxacin.
The use of a SIL-IS, such as this compound, is widely recognized as the gold standard in quantitative bioanalysis, primarily due to its ability to mimic the analyte of interest throughout the analytical process, from sample extraction to detection. This guide will delve into the experimental data that supports this assertion and provide detailed protocols for the cross-validation of analytical methods.
The Decisive Advantage of Deuterated Internal Standards
An ideal internal standard should co-elute with the analyte and exhibit similar ionization and extraction characteristics to compensate for variability during sample preparation and analysis.[1][2] Deuterated internal standards like this compound, being chemically identical to the analyte, fulfill these requirements more effectively than structural analogs.
The primary advantages of using this compound over a structural analog (e.g., another fluoroquinolone like Ciprofloxacin or Ofloxacin) include:
-
Minimized Matrix Effects: Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix, are a significant source of variability in LC-MS/MS assays. Since this compound has nearly identical physicochemical properties to Norfloxacin, it experiences the same matrix effects, leading to a more accurate and precise quantification of the analyte.[1]
-
Improved Accuracy and Precision: By effectively compensating for variations in extraction recovery, injection volume, and ionization efficiency, this compound significantly enhances the accuracy and precision of the analytical method.[1]
-
Reduced Method Development Time: The use of a SIL-IS can often streamline the method development process by mitigating issues related to matrix effects and extraction variability, which can be more pronounced with structural analogs.[1]
-
Regulatory Acceptance: Regulatory bodies such as the FDA and EMA strongly recommend the use of stable isotope-labeled internal standards in bioanalytical methods submitted for regulatory review.[1]
Quantitative Performance Comparison: this compound vs. Structural Analog IS
| Performance Parameter | This compound (SIL-IS) | Structural Analog IS (e.g., Ciprofloxacin) | Rationale for Difference |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% | This compound co-elutes and experiences identical matrix effects and extraction recovery as Norfloxacin, leading to better correction. Structural analogs may have different retention times and be affected differently by the matrix. |
| Precision (%RSD) | Typically < 10% | Can be > 15% | The consistent compensation for variability by this compound results in lower relative standard deviation in measurements. |
| Matrix Effect | Effectively compensated | Potential for significant differential matrix effects | As a SIL-IS, this compound is the best tool to compensate for matrix-induced ionization suppression or enhancement. |
| Recovery | Tracks Norfloxacin recovery accurately | May differ from Norfloxacin recovery | Differences in physicochemical properties between the analog and Norfloxacin can lead to variations in extraction efficiency. |
| Linearity (r²) | > 0.99 | > 0.99 | Both can provide good linearity, but the reliability of the quantification across the range is higher with a SIL-IS. |
| Lower Limit of Quantification (LLOQ) | Potentially lower and more robust | May be higher due to uncompensated variability | Improved signal-to-noise ratio with a SIL-IS can lead to a more reliable LLOQ. |
Experimental Protocols
LC-MS/MS Method for Norfloxacin Quantification in Human Serum
This protocol is based on a validated method for the determination of multiple antimicrobials in human serum.
Sample Preparation:
-
To 100 µL of human serum, add 20 µL of the internal standard working solution (containing this compound).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation of Norfloxacin and other analytes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Norfloxacin: Precursor ion > Product ion (e.g., m/z 320.1 > 276.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 328.1 > 284.1)
-
-
Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity.
Cross-Validation of Two Analytical Methods
Cross-validation is essential when two different analytical methods are used to generate data for the same study. The goal is to ensure that the data from both methods are comparable.
Experimental Design:
-
Select a minimum of 20 incurred samples (samples from subjects in a study) that span the quantifiable range of the assay.
-
Analyze the samples using both the original (reference) and the new (comparator) analytical methods.
-
The analysis should be performed on the same day to minimize time-dependent variations.
-
Calculate the concentration of Norfloxacin in each sample using both methods.
-
Compare the results from the two methods. The difference in the mean concentration obtained from the two methods should be within a predefined acceptance criterion (e.g., ±20%).
Visualizing the Workflow and Rationale
Norfloxacin's Mechanism of Action
Norfloxacin is a broad-spectrum fluoroquinolone antibiotic that targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. By inhibiting these enzymes, Norfloxacin disrupts bacterial DNA synthesis, leading to bacterial cell death.
Caption: Mechanism of action of Norfloxacin in bacteria.
Bioanalytical Method Cross-Validation Workflow
The following diagram illustrates the logical flow of a cross-validation study to compare two different analytical methods for Norfloxacin quantification.
Caption: Workflow for cross-validation of two bioanalytical methods.
References
A Comparative Guide to the Analytical Determination of Norfloxacin: Evaluating Limits of Detection and Quantification
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of pharmaceutical compounds are paramount. This guide provides a comparative analysis of various analytical methods for the determination of Norfloxacin, a broad-spectrum fluoroquinolone antibiotic. A key component in many quantitative assays is the use of an isotopically labeled internal standard, such as Norfloxacin-d8, to ensure accuracy and precision. This document will delve into the limits of detection (LOD) and quantification (LOQ) achievable with different methodologies, offering insights into their respective sensitivities and applications.
Performance Comparison of Analytical Methods
The choice of analytical method significantly impacts the ability to detect and quantify Norfloxacin at low concentrations. The following table summarizes the reported LOD and LOQ values for Norfloxacin using various techniques. These values are critical for selecting the appropriate method based on the specific requirements of the study, whether it involves analyzing bulk drug substances, pharmaceutical formulations, or biological matrices.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Sample Matrix |
| High-Performance Liquid Chromatography (HPLC) | 0.35 µg/mL[1] | 1.16 µg/mL[1] | Pharmaceutical Formulation |
| HPLC | 0.03 µg/mL[2] | 0.1 µg/mL[2] | Drug Substance |
| HPLC with Fluorescence Detection (HPLC-FLD) | 0.006 - 0.010 µg/mL[3] | 0.020 - 0.034 µg/mL[3] | Urine |
| UV-Visible Spectrophotometry | 1 µg/mL | 3 µg/mL | Bulk Drug |
| Difference Spectroscopy | 0.23 µg/mL[4] | 0.70 µg/mL[4] | Bulk Powder |
| Colorimetric Method A | 1.098 µg/mL[5] | 2.875 µg/mL[5] | Pure Form |
| Colorimetric Method B | 1.111 µg/mL[5] | 3.368 µg/mL[5] | Pure Form |
| Thin-Layer Chromatography (TLC) - Densitometric | 1.01 ng/band | 3.06 ng/band | Not Specified |
| Fluorometry | 2 µg/L | Not Specified | Serum |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Not Specified | 1.4 - 2.5 ng/g | Honey |
| Capillary Electrophoresis (CE) with Laser-Induced Fluorescence (LIF) | Not Specified | 0.01 µg/mL[6] | Physiological Perfusate |
| Capillary Electrophoresis with End-Column Electrochemiluminescence (ECL) | 0.0048 µmol/L | Not Specified | Urine |
Note: The use of an internal standard like this compound is a common practice in chromatographic methods (HPLC, LC-MS/MS) to improve the accuracy and precision of quantification, although the LOD and LOQ values are reported for the primary analyte, Norfloxacin.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of the experimental protocols used to determine the LOD and LOQ in the cited studies.
High-Performance Liquid Chromatography (HPLC)
A common approach for determining Norfloxacin involves reversed-phase HPLC with UV detection.[1]
-
Mobile Phase: A mixture of 20mM ammonium formate and acetonitrile (70:30 v/v), with the pH adjusted to 4.0 with formic acid.[1]
-
Column: A C18 column is typically used.
-
Detection: UV detection at 280 nm.[1]
-
Standard Preparation: A standard stock solution of Norfloxacin is prepared by dissolving a known amount in the mobile phase to achieve a concentration of 1000 µg/mL.[1] Working standards are prepared by further dilution.
-
LOD and LOQ Calculation: The LOD and LOQ are determined from the calibration curve using the formulas: LOD = 3.3 * (standard deviation of the y-intercept / slope) and LOQ = 10 * (standard deviation of the y-intercept / slope).[1][4]
UV-Visible Spectrophotometry
This method offers a simpler and more accessible approach for the quantification of Norfloxacin.
-
Solvent: 0.1N Hydrochloric acid (HCl).
-
Wavelength of Maximum Absorbance (λmax): 278 nm.
-
Standard Preparation: A stock solution (100 µg/mL) is prepared by dissolving 10 mg of Norfloxacin in 100 mL of 0.1N HCl. This is further diluted to prepare working standards in the range of 0.2-1 µg/mL.
-
LOD and LOQ Calculation: The limits are determined based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines.
Visualizing the Workflow and Decision-Making Process
To better understand the experimental and logical flow, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).
Caption: Logical flow for selecting an analytical method based on experimental requirements.
References
- 1. primescholars.com [primescholars.com]
- 2. thaiscience.info [thaiscience.info]
- 3. vjol.info.vn [vjol.info.vn]
- 4. Simultaneous Determination of Norfloxacin and Tinidazole Binary Mixture by Difference Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of simple colorimetric methods for assessing norfloxacin in pure form, in pharmaceutical products and in biological material - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Norfloxacin | C16H18FN3O3 | CID 4539 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Norfloxacin-d8: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Norfloxacin-d8, a deuterated form of the fluoroquinolone antibiotic Norfloxacin. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the safety data for Norfloxacin, the following should be considered minimum requirements:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or goggles are essential to protect against accidental splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
In the event of accidental exposure, follow these first-aid measures immediately:
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Regulatory Framework and Waste Classification
The disposal of this compound falls under the regulations governing pharmaceutical and chemical waste. Key regulatory bodies in the United States include the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). While specific regulations for deuterated compounds are not always distinct from their non-deuterated counterparts, the chemical properties of the active pharmaceutical ingredient (API) guide its classification.
Norfloxacin is not specifically listed as a hazardous waste by the EPA. However, this does not mean it can be disposed of as regular trash or flushed down the drain. Antibiotics, including Norfloxacin, pose a significant environmental risk by contributing to the development of antibiotic-resistant bacteria and exhibiting toxicity to aquatic life. Therefore, it is imperative to treat this compound as a chemical waste that requires special disposal.
Quantitative Data Summary
The following table summarizes key quantitative data related to Norfloxacin, which should be considered when assessing the risks associated with this compound.
| Parameter | Value | Reference |
| Molecular Weight | 327.34 g/mol | [1] |
| Bioaccumulation Potential | Data not available | [2] |
| Aquatic Toxicity | Toxic to aquatic life | [3] |
| Persistence and Degradability | Data not available | [2] |
Step-by-Step Disposal Protocol
This protocol provides a standardized procedure for the safe disposal of this compound from a laboratory setting.
Objective: To safely collect, store, and dispose of this compound waste in compliance with environmental regulations and laboratory safety standards.
Materials:
-
Designated, leak-proof, and clearly labeled hazardous waste container
-
Personal Protective Equipment (PPE) as specified in Section 1
-
Spill containment kit
-
Waste disposal manifest (provided by your institution's Environmental Health and Safety department)
Procedure:
-
Segregation of Waste:
-
Do not mix this compound waste with other waste streams (e.g., biological waste, sharps, regular trash).
-
Collect all materials contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, in a designated hazardous waste container.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's waste management program.
-
-
Temporary Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from drains and sources of ignition.
-
-
Arrange for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Complete all required waste disposal manifests accurately.
-
-
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain. This can lead to environmental contamination and the proliferation of antibiotic-resistant organisms.[4]
-
DO NOT dispose of this compound in the regular trash.
-
DO NOT attempt to neutralize or treat the chemical waste unless you are trained and equipped to do so and it is part of an approved laboratory procedure.
-
Experimental Workflow and Disposal Pathway
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
This guide is intended to provide a clear and actionable framework for the proper disposal of this compound. By adhering to these procedures, laboratory professionals can minimize risks to themselves and the environment, ensuring a safe and compliant research setting. Always consult your institution's specific guidelines and your Environmental Health and Safety department for any additional requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Norfloxacin-d8
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Norfloxacin-d8, a deuterated analog of the synthetic fluoroquinolone antibiotic Norfloxacin. Adherence to these procedures is critical for minimizing exposure risks and ensuring proper disposal.
Personal Protective Equipment (PPE): A Multi-Layered Defense
When handling this compound, a comprehensive approach to personal protection is necessary to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Hands | Chemical-resistant gloves | Inspected prior to use. Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374. Use proper glove removal technique to avoid skin contact.[1] |
| Eyes/Face | Safety glasses with side shields or goggles; Face shield | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Body | Laboratory coat; Impervious gown | Long-sleeved and closing in the back.[1] |
| Respiratory | NIOSH-approved respirator | Required when engineering controls are not sufficient to maintain exposure below acceptable levels or when performing operations that may generate dust or aerosols. |
Operational Plan: From Handling to Disposal
A clear, step-by-step operational plan is crucial for the safe handling and disposal of this compound.
Handling Procedures
-
Engineering Controls : Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling and before breaks and meals.
-
Preventing Contamination : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the compound is handled.
-
Storage : Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[2]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |
Spill and Leak Cleanup
In the event of a spill, trained personnel wearing appropriate PPE should immediately clean it up.
-
Containment : Prevent further leakage or spillage if it is safe to do so.
-
Cleanup : For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, closed container for disposal.[1] For liquid spills, absorb with an inert material and place in a chemical waste container.
-
Decontamination : Clean the spill area thoroughly with a suitable detergent and water.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Unused Product : Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Do not dispose of down the drain or in household trash.
-
Contaminated Materials : Dispose of contaminated gloves, lab coats, and other materials as hazardous waste.
-
Packaging : Completely emptied packages can be recycled. Handle contaminated packages in the same way as the substance itself.
Experimental Workflow for Safe Handling
To visualize the procedural flow of safely handling this compound from reception to disposal, the following diagram outlines the key steps and decision points.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
